2'-Hydroxy-4-methoxychalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBNYUSXDBHELA-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345759 | |
| Record name | trans-2′-Hydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3327-24-0, 34000-29-8 | |
| Record name | 2'-Hydroxy-4-methoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2′-Hydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-4-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-4-methoxychalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2'-Hydroxy-4-methoxychalcone, a chalcone (B49325) derivative with significant therapeutic potential. The synthesis is achieved through the Claisen-Schmidt condensation, a robust and versatile method for forming α,β-unsaturated ketones. This document details the reaction mechanism, experimental protocols, quantitative data, and relevant biological signaling pathways, serving as a critical resource for researchers in medicinal chemistry and drug discovery.
Introduction
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a key precursor in the biosynthesis of various flavonoids and isoflavonoids.[1] this compound, in particular, has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways. The Claisen-Schmidt condensation provides an efficient and straightforward route for the synthesis of this and other chalcones, making it a valuable tool in drug development.[1]
Claisen-Schmidt Condensation: Mechanism and Workflow
The Claisen-Schmidt condensation is a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.[1] The reaction proceeds through the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol (B89426) adduct leads to the formation of the stable α,β-unsaturated ketone.[1][3]
Below is a diagram illustrating the general mechanism of the Claisen-Schmidt condensation for the synthesis of this compound.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound based on established Claisen-Schmidt condensation procedures.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 2'-Hydroxyacetophenone | 136.15 |
| 4-Methoxybenzaldehyde | 136.15 |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 |
| Ethanol (B145695) (95%) | 46.07 |
| Hydrochloric Acid (HCl) | 36.46 |
| Water (distilled or deionized) | 18.02 |
Synthesis Procedure
A general workflow for the synthesis, purification, and characterization of this compound is depicted below.
Caption: Experimental Workflow for Chalcone Synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in an appropriate volume of 95% ethanol with stirring.
-
Base Addition: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (NaOH) at room temperature. The reaction mixture will typically develop a distinct color.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of hexane (B92381) and ethyl acetate. The reaction is generally complete within 4-24 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will neutralize the base and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.
-
Drying and Yield Calculation: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Weigh the final product and calculate the percentage yield.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Parameters and Yield
| Parameter | Value | Reference |
| Typical Yield | 70-90% | (for a similar chalcone) |
| Reaction Time | 4-24 hours | [2] |
| Reaction Temperature | Room Temperature | [2][4] |
| Catalyst | Sodium Hydroxide (NaOH) | [4][5][6] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₃[7] |
| Molar Mass | 254.28 g/mol [7] |
| Melting Point | 109 °C |
| Appearance | Yellow/orange solid[5] |
| ¹H NMR (CDCl₃, δ ppm) | |
| -OCH₃ | 3.86 (s, 3H)[8] |
| Aromatic-H | 6.86 - 8.14 (m)[8] |
| α-H | 7.66 (d, J=15 Hz, 1H)[8] |
| β-H | 7.75 (d, J=7 Hz, 1H)[8] |
| -OH | 10.09 (s, 1H)[8] |
| ¹³C NMR (CDCl₃, δ ppm) | |
| C=O | 187.28[8] |
| Cα | 118.44[8] |
| Cβ | 143.70[8] |
| -OCH₃ | 55.57[8] |
| Aromatic C | 113.99 - 163.04[8] |
| Mass Spectrometry (m/z) | |
| [M+H]⁺ | 255.1016[7] |
| [M-H]⁻ | 253.087[7] |
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in various diseases, highlighting its therapeutic potential.
PPARγ Signaling Pathway
This compound acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[9] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and inflammation.[9] By activating PPARγ, this chalcone can influence gene expression related to these processes.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. This compound has been observed to inhibit the phosphorylation of p44/42 MAPK, thereby affecting cell proliferation.[1]
NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the inflammatory response. Some chalcone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[10] This can occur through the prevention of the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[10]
The diagram below illustrates the interaction of this compound with these signaling pathways.
Caption: Modulation of Signaling Pathways.
Conclusion
The Claisen-Schmidt condensation is a highly effective method for the synthesis of this compound, providing good yields under mild reaction conditions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the reproducible synthesis and characterization of this promising therapeutic agent. The ability of this compound to modulate the PPARγ, MAPK, and NF-κB signaling pathways underscores its potential for the development of novel treatments for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. Further research into the structure-activity relationships and pharmacological properties of this and related chalcones is warranted to fully exploit their therapeutic potential.
References
- 1. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Solved Aldol Condensation: The Synthesis of | Chegg.com [chegg.com]
- 6. ajrconline.org [ajrconline.org]
- 7. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scitepress.org [scitepress.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unveiling 2'-Hydroxy-4-methoxychalcone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Hydroxy-4-methoxychalcone, a flavonoid derivative of significant interest in medicinal chemistry. While its biological activities are increasingly documented, information regarding its specific natural sources and detailed isolation protocols remains dispersed. This document aims to consolidate the available knowledge, offering a foundational resource for the extraction, purification, and characterization of this promising chalcone (B49325).
Introduction to this compound
This compound belongs to the chalcone subclass of flavonoids, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. This structural motif is a precursor to a wide array of flavonoids in plants.[1] The scientific community has shown considerable interest in this compound due to its diverse pharmacological properties, including anti-angiogenic, anti-tumor, antioxidant, and anti-inflammatory activities.[2] These biological effects are attributed to its ability to modulate various cellular signaling pathways.[3]
Natural Sources of this compound
While chalcones are widely distributed in the plant kingdom, found in fruits, vegetables, spices, and medicinal herbs, the specific natural occurrence of this compound is not extensively documented in readily available scientific literature. However, the presence of structurally similar chalcones in various plant families suggests potential sources for its isolation.
Plant families known to be rich in chalcones and therefore potential sources of this compound include:
-
Fabaceae (Leguminosae): Species from genera such as Lonchocarpus and Glycyrrhiza (licorice) are well-known producers of a variety of chalcones.[2][4]
-
Piperaceae: Plants of the Piper genus, such as Piper aduncum, have been found to contain closely related hydroxy-methoxychalcones.
-
Moraceae: This family also contains various flavonoid derivatives.[5]
Further phytochemical screening of species within these families is warranted to identify specific natural sources of this compound and to quantify its abundance.
Isolation and Purification Protocols
A definitive, published protocol for the isolation of this compound from a specific natural source is not currently available. However, based on established methodologies for the extraction and purification of chalcones and other flavonoids from plant materials, a generalized experimental workflow can be proposed. The following protocol is a representative procedure and may require optimization depending on the plant matrix and the concentration of the target compound.
General Experimental Workflow
The isolation process typically involves solvent extraction of the plant material, followed by fractionation and chromatographic purification.
Caption: A generalized workflow for the isolation and purification of this compound from plant sources.
Detailed Experimental Protocols
3.2.1. Plant Material Preparation
-
Collection and Drying: Collect the desired plant material (e.g., leaves, roots, or stems).
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
3.2.2. Extraction
-
Maceration:
-
Soak the powdered plant material in a suitable solvent, such as methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v), at room temperature for 24-72 hours with occasional agitation.
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1).
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Soxhlet Extraction:
-
For a more exhaustive extraction, place the powdered plant material in a thimble and continuously extract with a solvent like methanol in a Soxhlet apparatus for several hours.
-
Concentrate the resulting extract using a rotary evaporator.
-
3.2.3. Fractionation
-
Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.
-
Shake vigorously and allow the layers to separate. Collect the n-hexane fraction.
-
Repeat the partitioning of the aqueous layer with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate. Chalcones are typically enriched in the ethyl acetate fraction.
-
Concentrate each fraction to dryness.
3.2.4. Chromatographic Purification
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Pack the column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualize under UV light.
-
-
Preparative TLC or HPLC:
-
Pool the fractions containing the compound of interest.
-
For final purification, use preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).
-
3.2.5. Structural Characterization
Confirm the structure of the isolated pure compound as this compound using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to determine the proton and carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.
Quantitative Data
Specific quantitative data on the yield of this compound from natural sources is scarce in the literature. However, data from the isolation of a closely related compound, 2',6'-dihydroxy-4'-methoxychalcone from Piper aduncum, can provide a reference point.
Table 1: Example Isolation Data for a Structurally Related Chalcone
| Plant Source | Plant Part | Extraction Solvent | Yield of Crude Extract | Yield of Pure Compound | Reference |
| Piper aduncum | Inflorescences | Dichloromethane | Not Specified | 90 mg from 7 g of extract |
Note: This data is for 2',6'-dihydroxy-4'-methoxychalcone and serves as an illustrative example.
Signaling Pathways
Chalcones exert their biological effects by interacting with various cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the broader class of chalcones is known to influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis. A representative pathway often implicated is the NF-κB signaling pathway.
Caption: A potential mechanism of action of this compound via inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a flavonoid with demonstrated therapeutic potential. While its presence in nature is anticipated, further phytochemical investigations are required to identify and quantify its occurrence in specific plant species. The generalized isolation protocol provided in this guide offers a robust starting point for researchers aiming to extract and purify this compound for further study. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be pivotal in advancing its development as a potential therapeutic agent. This technical guide serves as a foundational resource to facilitate and encourage continued research into this promising natural product.
References
- 1. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Phytochemical and pharmacological potential of Medicago sativa: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]
biosynthesis pathway of 2'-Hydroxy-4-methoxychalcone in plants
An In-depth Technical Guide to the Biosynthesis of 2'-Hydroxy-4-methoxychalcone in Plants
Abstract
Chalcones represent a pivotal group of open-chain flavonoids that serve as central precursors for a vast array of plant secondary metabolites. These compounds, both natural and synthetic, are of significant interest to researchers and drug development professionals due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of a specific derivative, this compound, in plants. It details the enzymatic steps from the primary metabolite L-phenylalanine to the final chalcone (B49325) structure, focusing on the key enzymes, their substrate specificities, and regulation. Furthermore, this document includes quantitative kinetic data for the principal enzymes, detailed experimental protocols for their study, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers in plant biochemistry, metabolic engineering, and natural product chemistry.
The Core Biosynthetic Pathway
The formation of this compound is an extension of the general phenylpropanoid pathway, a fundamental route in plant secondary metabolism.[1] The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic modifications to generate the specific starter molecule, 4-methoxycinnamoyl-CoA, required for the final chalcone synthesis.
The key stages are:
-
Formation of the Cinnamate Backbone: L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid.[2] This is then hydroxylated at the C4 position by the cytochrome P450-dependent monooxygenase, Cinnamate-4-Hydroxylase (C4H) , to yield p-coumaric acid.[3]
-
O-Methylation: The hydroxyl group of p-coumaric acid is methylated to form 4-methoxycinnamic acid. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . Plant OMTs are known to be involved in the methylation of various phenylpropanoid and flavonoid compounds.[4][5] The presence and incorporation of 4-methoxycinnamic acid as an intact unit into other natural products in plants has been experimentally confirmed.[6]
-
Coenzyme A Ligation: 4-methoxycinnamic acid is activated to its corresponding thioester, 4-methoxycinnamoyl-CoA. This crucial activation step is catalyzed by 4-Coumarate:CoA Ligase (4CL) , an enzyme known to act on various hydroxy and methoxy (B1213986) substituted cinnamic acid derivatives.[7][8]
-
Chalcone Synthesis: The final assembly is performed by Chalcone Synthase (CHS) , a type III polyketide synthase.[9][10] CHS catalyzes the sequential condensation of one molecule of the starter 4-methoxycinnamoyl-CoA with three molecules of malonyl-CoA. The resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation and aromatization to form the final product, this compound.[9][11]
Quantitative Data on Key Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While specific kinetic data for the exact substrates leading to this compound are not fully available, data from homologous reactions provide valuable insight into enzyme performance. 4CL and CHS are particularly critical as they represent the activation and final condensation steps, respectively.
| Enzyme | Substrate | K_m (µM) | V_max (nkat mg⁻¹) | Source Organism | Reference |
| 4CL | 4-Coumaric acid | 10.49 | 4.4 | Morus atropurpurea | [12] |
| Caffeic acid | 21.61 | 1.8 | Morus atropurpurea | [12] | |
| Cinnamic acid | 129.5 | 1.1 | Morus atropurpurea | [12] | |
| CHS | p-Coumaroyl-CoA | 15.3 ± 1.2 | N/A | Cyclosorus parasiticus | [13] |
| Caffeoyl-CoA | 12.5 ± 0.9 | N/A | Cyclosorus parasiticus | [13] | |
| Malonyl-CoA | 31.8 ± 2.6 | N/A | Cyclosorus parasiticus | [13] |
Note: V_max values are often reported in different units and conditions; direct comparison should be made with caution. The data indicates that 4CL has a high affinity for 4-coumaric acid, and it is expected to process 4-methoxycinnamic acid, although potentially with different kinetics. CHS is capable of utilizing various starter-CoAs, forming the basis for the diversity of flavonoids in nature.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Protocol for Heterologous Expression and Purification of Plant Chalcone Synthase
This protocol describes the expression of N-terminally His-tagged CHS in E. coli and its purification via Immobilized Metal Affinity Chromatography (IMAC).[14]
1. Expression: a. Transform E. coli BL21(DE3) competent cells with a pET-series expression vector containing the plant CHS gene fused to a polyhistidine tag. b. Inoculate a 5 mL LB medium starter culture (with appropriate antibiotic) and grow overnight at 37°C. c. Use the starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Reduce the temperature to 18-20°C and continue culturing for 16-20 hours to improve protein solubility. f. Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Lysis: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). b. Incubate on ice for 30 minutes, then sonicate the suspension until it is no longer viscous. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
3. Purification (IMAC): a. Equilibrate a Ni-NTA affinity column with Lysis Buffer (without lysozyme). b. Load the cleared supernatant onto the column. c. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the His-tagged CHS protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Collect fractions and analyze by SDS-PAGE to confirm purity and size (~42 kDa). f. Pool pure fractions and buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. Store at -80°C.
Spectrophotometric Chalcone Synthase Enzyme Assay
This assay measures the formation of the chalcone product by monitoring the increase in absorbance at its characteristic wavelength (approx. 370-390 nm).[1][14]
1. Reagents:
-
1 M Potassium Phosphate Buffer (pH 7.5)
-
100 mM Dithiothreitol (DTT)
-
10 mM 4-methoxycinnamoyl-CoA (starter substrate) in water
-
10 mM Malonyl-CoA (extender substrate) in water
-
Purified CHS enzyme (approx. 0.1 mg/mL)
2. Assay Procedure: a. Prepare a 200 µL reaction mixture in a UV-transparent cuvette or 96-well plate:
- 20 µL of 1 M Potassium Phosphate Buffer (final: 100 mM)
- 2 µL of 100 mM DTT (final: 1 mM)
- 1 µL of 10 mM 4-methoxycinnamoyl-CoA (final: 50 µM)
- 1-5 µg of purified CHS enzyme
- Add ddH₂O to a volume of 185 µL. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding 15 µL of 10 mM malonyl-CoA (final: 750 µM). d. Immediately begin monitoring the increase in absorbance at the λ_max of this compound (determine empirically, typically ~380-390 nm) for 10-20 minutes. e. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the product.
HPLC Analysis of Chalcones from Plant Tissues
This protocol outlines the extraction and quantification of chalcones from plant material using High-Performance Liquid Chromatography (HPLC).[14][15]
1. Extraction: a. Harvest fresh plant tissue (e.g., leaves, petals) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue into a fine powder using a mortar and pestle. c. Weigh 100 mg of powdered tissue into a microcentrifuge tube. d. Add 1 mL of 80% methanol, vortex thoroughly, and sonicate for 30 minutes in a water bath. e. Centrifuge the extract at 12,000 x g for 15 minutes. f. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector monitoring at the chalcone's λ_max.
-
Gradient:
- 0-5 min: 30% B
- 5-25 min: Linear gradient from 30% to 95% B
- 25-30 min: 95% B
- 30-35 min: Return to 30% B and equilibrate.
-
Injection Volume: 10 µL.
3. Data Analysis: a. Identify the peak corresponding to this compound by comparing its retention time and UV-Vis spectrum with an authentic standard. b. Quantify the compound by creating a standard curve from serial dilutions of the standard and integrating the peak area from the sample chromatogram.
References
- 1. scienceopen.com [scienceopen.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methoxycinnamic acid--An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiostore.com [ebiostore.com]
- 9. webpages.charlotte.edu [webpages.charlotte.edu]
- 10. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry | PLOS One [journals.plos.org]
- 13. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Characterization of 2'-Hydroxy-4-methoxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-4-methoxychalcone is a flavonoid, a class of natural products known for their diverse biological activities. As a member of the chalcone (B49325) family, it serves as a precursor in the biosynthesis of other flavonoids and exhibits a range of pharmacological properties. Accurate structural elucidation and characterization are paramount for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure
IUPAC Name: (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Molecular Formula: C₁₆H₁₄O₃ Molecular Weight: 254.28 g/mol [1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. The following data is based on typical values for chalcones and spectral information for structurally similar compounds.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.8 | s | - | 2'-OH |
| ~7.90 | d | ~15.5 | H-β |
| ~7.65 | d | ~8.5 | H-6' |
| ~7.60 | d | ~15.5 | H-α |
| ~7.50 | m | - | H-4', H-5' |
| ~7.00 | d | ~8.5 | H-2, H-6 |
| ~6.90 | d | ~8.5 | H-3, H-5 |
| ~6.50 | d | ~8.5 | H-3' |
| 3.85 | s | - | 4-OCH₃ |
¹³C NMR (Carbon NMR) Data
Carbon NMR provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 193.7 | C=O |
| 163.5 | C-2' |
| 161.5 | C-4 |
| 145.0 | C-β |
| 136.3 | C-4' |
| 130.5 | C-2, C-6 |
| 129.7 | C-6' |
| 127.3 | C-1 |
| 121.5 | C-α |
| 120.0 | C-1' |
| 118.8 | C-5' |
| 117.8 | C-3' |
| 114.5 | C-3, C-5 |
| 55.5 | 4-OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Description |
| ~3400 | O-H stretching (phenolic) |
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (aliphatic, -OCH₃) |
| ~1640 | C=O stretching (α,β-unsaturated ketone) |
| ~1600, ~1570, ~1490 | C=C stretching (aromatic and vinylic) |
| ~1250 | C-O stretching (aryl ether) |
| ~1170 | C-O stretching (phenol) |
| ~830 | C-H bending (out-of-plane, p-disubstituted ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular ion) |
| 255 | [M+H]⁺ (Protonated molecular ion)[1] |
| 238 | [M-H-CH₃]⁻[1] |
| 237 | [M-OH]⁺ |
| 225 | [M-H-CO]⁻[1] |
| 161 | [C₉H₉O₂]⁺ |
| 134 | [C₉H₁₀O]⁺ |
| 121 | [C₇H₅O₂]⁺[1] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to a range of 0-15 ppm.
-
Use a standard pulse sequence with a 30° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Set the spectral width to a range of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in both positive and negative ion modes.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.
-
For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 255) and apply a collision energy to induce fragmentation.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of chalcones.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
physical and chemical properties of 2'-Hydroxy-4-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of 2'-Hydroxy-4-methoxychalcone. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further investigation and application of this compound.
Core Physical and Chemical Properties
This compound is a flavonoid derivative belonging to the chalcone (B49325) family. Its structure, characterized by an open-chain α,β-unsaturated ketone, is the basis for its diverse biological activities.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][2] |
| IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | [1] |
| CAS Number | 3327-24-0 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 91-92°C | [3] |
| Solubility | Soluble in Methanol (B129727) | [3] |
| Maximum Absorption (λmax) | 367 nm (in CH₂Cl₂) | [3] |
Spectral Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopy | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available. | [4][5][6] |
| ¹³C NMR | Spectra available. | [1][4][7] |
| Infrared (IR) | Spectra available. | [4] |
| UV-Vis | Spectra available, λmax at 367 nm. | [3][4][8] |
| Mass Spectrometry | Spectra available, including MS/MS data. | [1] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The primary method for synthesizing this compound is the Claisen-Schmidt condensation.[9][10] This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) and benzaldehyde.[9][10]
Materials:
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)[9][10]
-
Ethanol[9]
Procedure (Conventional Method):
-
Dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.[9]
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the reactants.[9]
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, pour the reaction mixture into cold water.[9]
-
Acidify the mixture with a cold, dilute solution of HCl to precipitate the crude product.[10]
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.[10]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[9]
Experimental Workflow for Synthesis
Caption: Claisen-Schmidt condensation workflow for this compound synthesis.
In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]
Materials:
-
RAW 264.7 murine macrophage cell line[12]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[11]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.[11]
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[11]
-
Sample Collection: Collect the cell culture supernatant.[11]
-
Griess Assay: Add Griess reagent to the supernatant and incubate according to the manufacturer's instructions.[11]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]
-
Analysis: Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[11]
Experimental Workflow for Anti-Inflammatory Assay
Caption: Workflow for determining in vitro anti-inflammatory activity.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant capacity of this compound is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11][13][14]
Materials:
-
DPPH solution in methanol or ethanol[11]
-
This compound
-
Methanol or ethanol[11]
-
96-well plates or cuvettes[11]
-
Spectrophotometer or microplate reader[11]
Procedure:
-
Prepare various concentrations of this compound in the chosen solvent.[11]
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.[11]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[11][13]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[11]
Experimental Workflow for Antioxidant Assay
Caption: DPPH radical scavenging assay workflow.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its influence on key cellular signaling pathways.
Anti-Inflammatory Activity
This chalcone derivative demonstrates anti-inflammatory properties by modulating the NF-κB and PPARγ signaling pathways.[11][15][16] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[11][12]
NF-κB Signaling Pathway:
This compound can inhibit the NF-κB pathway, a central regulator of inflammation.[11] It may prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[11]
Caption: Inhibition of the NF-κB signaling pathway.
PPARγ Signaling Pathway:
This compound has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ).[15][16] PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.[16] Activation of PPARγ can lead to the suppression of inflammatory responses.[15][16]
Caption: Activation of the PPARγ signaling pathway.
Antioxidant Activity
The antioxidant properties of chalcones are well-documented, and this compound is no exception. It can scavenge free radicals and may protect cells from oxidative stress. This activity is often attributed to the modulation of the Nrf2 signaling pathway.[11]
Nrf2 Signaling Pathway:
Chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[11][17][18] Under normal conditions, Nrf2 is kept inactive by Keap1.[19] Chalcones can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.[11][19]
Caption: Activation of the Nrf2 antioxidant response pathway.
References
- 1. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2 -Hydroxy-4 -methoxychalcone AldrichCPR 39273-61-5 [sigmaaldrich.com]
- 3. This compound | 3327-24-0 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-HYDROXYCHALCONE(42224-53-3) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. benchchem.com [benchchem.com]
- 12. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcea.org [ijcea.org]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iris.uniroma1.it [iris.uniroma1.it]
- 18. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Core Mechanism of Action of 2'-Hydroxy-4-methoxychalcone in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have emerged as promising scaffolds in anticancer drug discovery. Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. Among these, 2'-Hydroxy-4-methoxychalcone has garnered significant attention for its potent cytotoxic and pro-apoptotic effects across various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of this compound, with a focus on its impact on key signaling pathways, cell cycle regulation, and induction of apoptosis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.
Data Presentation: Cytotoxicity of Chalcone (B49325) Derivatives
The cytotoxic potential of this compound and related derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. It is important to note that while the focus of this guide is this compound, comparative data for structurally similar chalcones are included to provide a broader context for its activity.
| Compound/Derivative Name | Cancer Cell Line | Cell Type | IC50 (µM) |
| 2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | RPMI8226 | Multiple Myeloma | 25.97[1] |
| MM.1S | Multiple Myeloma | 18.36[1] | |
| U266 | Multiple Myeloma | 15.02[1] | |
| 2'-hydroxy-4'-alkoxy chalcone (3a) | PC-3 | Prostate Cancer | 8.08 - 13.75[2] |
| 2'-hydroxy-4'-alkoxy chalcone (3c) | PC-3 | Prostate Cancer | 8.08 - 13.75[2] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | Breast Cancer | 42.19 µg/mL[3] |
Core Mechanisms of Action in Cancer Cells
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These effects are orchestrated through the modulation of several key intracellular signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, culminating in the activation of caspases, a family of cysteine proteases that execute the apoptotic process.
Key Molecular Events:
-
Mitochondrial Pathway Activation: Structurally similar chalcones have been shown to induce the mitochondrial apoptotic pathway by regulating the expression of Bax (a pro-apoptotic protein) and Bcl-2 (an anti-apoptotic protein).[2] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[4][5] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5] Studies on related chalcones have demonstrated the activation of caspase-2, -3, -7, and -9.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. By interfering with key cell cycle regulators, this chalcone prevents cancer cells from progressing through the division cycle.
Key Molecular Events:
-
G1 Phase Arrest: Some methoxychalcone derivatives induce a G1 phase arrest.[7][8] This is often associated with the downregulation of G1-phase regulators such as cyclin D1, cyclin E, cyclin-dependent kinase (Cdk)-2, and Cdk4.[7][8]
-
G2/M Phase Arrest: Other related chalcones have been shown to induce cell cycle arrest at the G2/M phase.[2][6] This effect can be linked to the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle.[6]
-
Modulation of Cyclins and CDKs: The progression through the cell cycle is driven by the sequential activation of Cdks by their regulatory partners, the cyclins. This compound and its analogs can downregulate the expression of key cyclins, such as Cyclin D1 and D3, thereby inhibiting Cdk activity and leading to cell cycle arrest.[9][10]
Modulation of Key Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of this compound are mediated through its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Mechanism of Inhibition:
Structurally similar chalcones have been shown to suppress the PI3K/Akt/mTOR pathway.[4][11] This is achieved by reducing the expression of PI3K and inhibiting the phosphorylation of its downstream targets, Akt and mTOR.[4] Inhibition of this pathway contributes significantly to the induction of apoptosis and cell cycle arrest in cancer cells.[8]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.
Mechanism of Modulation:
This compound has been shown to inhibit the phosphorylation of p44/42 MAPK (ERK1/2).[9] In contrast, some related benzochalcones can increase the phosphorylation of JNK1/2, Erk1/2, and p38 kinase, suggesting that the MAPK pathway's involvement in chalcone-induced apoptosis can be complex and context-dependent.[6]
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.
Mechanism of Inhibition:
2'-Hydroxychalcone (B22705) has been demonstrated to inhibit the activation of NF-κB.[12] This inhibition can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and cell cycle regulators.[5][13]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide for the evaluation of the anticancer effects of this compound.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette or use an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry analysis of PI-stained cells allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization or centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
Conclusion
This compound demonstrates significant potential as an anticancer agent by targeting fundamental cellular processes that are dysregulated in cancer. Its ability to induce apoptosis through the mitochondrial pathway and caspase activation, coupled with its capacity to induce cell cycle arrest by modulating cyclins and Cdks, underscores its multifaceted mechanism of action. Furthermore, its inhibitory effects on key pro-survival signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, provide a strong rationale for its further development as a therapeutic candidate. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the anticancer properties of this compound and other chalcone derivatives. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to translate the promising in vitro findings into clinical applications.
References
- 1. 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. benchchem.com [benchchem.com]
- 12. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Preliminary Biological Activity Screening of 2'-Hydroxy-4-methoxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain α,β-unsaturated ketone core. Their versatile chemical structure allows for a broad range of biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. Among the numerous synthetic and natural chalcone (B49325) derivatives, 2'-Hydroxy-4-methoxychalcone (HMC) has emerged as a promising lead compound, exhibiting a multifaceted pharmacological profile. This technical guide provides an in-depth overview of the preliminary biological activity screening of HMC, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Data Presentation: Summary of Biological Activities
The biological efficacy of this compound has been quantified across a range of in vitro and in vivo studies. The following tables summarize the key findings, presenting inhibitory concentrations (IC50) for anticancer, anti-inflammatory, and antioxidant activities, as well as minimum inhibitory concentrations (MIC) for its antimicrobial effects.
Table 1: Anticancer Activity of this compound and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Lewis Lung Carcinoma (in vivo) | Tumor volume inhibition | 30 mg/kg | [1] |
| This compound | Sarcoma 180 (in vivo) | Tumor weight inhibition | 30 mg/kg | [2] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C-33A (Cervical) | MTT Assay | 15.76 ± 1.49 | [3] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | HeLa (Cervical) | MTT Assay | 10.05 ± 0.22 | [3] |
| 2',5'-Dimethoxychalcone | C-33A (Cervical) | MTT Assay | 7.7 - 9.2 | [4] |
| 2',5'-Dimethoxychalcone | A-431 (Skin) | MTT Assay | 7.7 - 9.2 | [4] |
| 2',5'-Dimethoxychalcone | MCF-7 (Breast) | MTT Assay | 7.7 - 9.2 | [4] |
Table 2: Anti-inflammatory Activity of this compound
| Activity | Cell Line/Model | Inhibition Target | IC50 (µM) / Inhibition | Reference |
| Nitric Oxide Production | RAW 264.7 | iNOS | Inhibition at 3-30 µM | [5] |
| Prostaglandin E2 (PGE2) Production | Rat Peritoneal Macrophages | COX-2 | Potent Inhibition | [6] |
| TNF-α Release | RAW 264.7 | - | Inhibition at 3-30 µM | [5] |
| IL-6 Release | RAW 264.7 | - | Inhibition at 3-30 µM | [5] |
| LOX Inhibition | - | Lipoxygenase | >100 | [7] |
Table 3: Antioxidant Activity of this compound and Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | 6.89 | [8] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | 8.22 | [8] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | 3.39 | [8] |
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [8] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [8] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [8] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [8] |
| 3',4',5'-Trimethoxychalcone | Candida krusei | 3.9 | [4] |
| 3'-Methoxychalcone | Pseudomonas aeruginosa | 7.8 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the preliminary biological screening of compounds like this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound
-
LPS (Lipopolysaccharide)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[9]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging activity of a compound by its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH solution (in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in the chosen solvent.
-
Reaction Mixture: Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[10]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial/fungal strains
-
Appropriate growth broth (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Visualization of Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary biological activity screening of a compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 2'-Hydroxy-4-methoxychalcone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
2'-Hydroxy-4-methoxychalcone and its derivatives have garnered significant attention within the scientific community as a promising class of bioactive compounds. These molecules, belonging to the flavonoid family, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailed experimental protocols for their preparation and biological evaluation, and an analysis of their mechanisms of action. Quantitative data on their biological activities are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by these compounds are visualized using Graphviz diagrams to provide a deeper understanding of their molecular interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring open-chain flavonoids that serve as precursors for other flavonoids and are abundant in edible plants. The core chalcone (B49325) scaffold, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in medicinal chemistry. The presence of a hydroxyl group at the 2'-position and a methoxy (B1213986) group at the 4-position of the A-ring in the this compound scaffold is a key determinant of its biological activity.
The synthetic accessibility of chalcones allows for the facile generation of a diverse library of derivatives with modified substitution patterns on both aromatic rings. This structural versatility enables the fine-tuning of their pharmacological properties, leading to the identification of potent and selective agents for various therapeutic targets. This guide will delve into the synthesis of these derivatives and their potential applications in drug discovery.
Synthesis of this compound Derivatives
The most common and efficient method for the synthesis of this compound derivatives is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025).
General Reaction Scheme
The general reaction for the synthesis of this compound derivatives via Claisen-Schmidt condensation is depicted below:
Caption: General scheme of Claisen-Schmidt condensation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Derivatives
This protocol describes a standard laboratory procedure for the synthesis of this compound derivatives using a sodium hydroxide (B78521) catalyst.
Materials:
-
2'-Hydroxy-4-methoxyacetophenone
-
Substituted benzaldehyde (e.g., anisaldehyde, 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2'-Hydroxy-4-methoxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for a specified time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TCC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by the slow addition of dilute hydrochloric acid until a precipitate is formed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or oven at low temperature.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.[1][2]
Protocol 2: Green Synthesis using a Grinding Technique
This solvent-free method offers an environmentally friendly alternative to the conventional solution-phase synthesis.
Materials:
-
2'-Hydroxy-4-methoxyacetophenone
-
Substituted benzaldehyde
-
Solid sodium hydroxide (NaOH)
-
Mortar and pestle
-
Dilute hydrochloric acid (HCl)
-
Distilled water
-
Büchner funnel and filter paper
Procedure:
-
Place equimolar amounts of 2'-Hydroxy-4-methoxyacetophenone, the substituted benzaldehyde, and solid sodium hydroxide in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for several minutes until a paste is formed.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the mortar and triturate the solid.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol.[3]
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a wide array of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Anticancer Activity
The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 15.4 | [4] |
| This compound | HeLa (Cervical) | 21.7 | [4] |
| This compound | A549 (Lung) | 18.9 | [4] |
| 2',4-Dihydroxy-4'-methoxychalcone | Jurkat | 1.7 | [5] |
| 2',4-Dihydroxy-6'-methoxychalcone | Jurkat | 3.2 | [5] |
| Methoxy-derivatives of 2'-hydroxychalcones | SW480 (Colon) | 10-25 | [6] |
| Methoxy-derivatives of 2'-hydroxychalcones | SW620 (Colon) | 10-25 | [6] |
| Cinnamaldehyde-based chalcone derivatives | Caco-2 (Colon) | 32.19 ± 3.92 | [7] |
| 2',3,4-trihydroxy-4',6'-dimethoxy chalcone | MDA-MB-231 (Breast) | - | [8] |
| Chalcone derivatives | TNBC cell lines | 1-10 | [2] |
| Prenylated chalcones | MCF-7 (Breast) | 3.30 ± 0.92 - 4.19 ± 1.04 | [9] |
| Prenylated chalcones | ZR-75-1 (Breast) | 8.75 ± 2.01 - 9.40 ± 1.74 | [9] |
| Prenylated chalcones | MDA-MB-231 (Breast) | 6.12 ± 0.84 - 18.10 ± 1.65 | [9] |
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| This compound | PGE2 production | 3 | [10] |
| 2',4-Dihydroxy-4'-methoxychalcone | PGE2 production | 3 | [10] |
| 2',4-Dihydroxy-6'-methoxychalcone | PGE2 production | 3 | [10] |
| Fluorinated dimethoxy- and trimethoxychalcones | NO production | Submicromolar range | [10] |
| 2'-Hydroxyhalcones | iNOS-catalyzed NO production | 7.1–9.6 | [11] |
| Methoxyphenyl-based chalcone | NO production (RAW264.7) | 11.2 | [12] |
| This compound | NO Production (RAW 264.7) | >20 | [13] |
Antioxidant Activity
The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| (E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one | DPPH radical scavenging | - | |
| 2',4',6'-trihydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones | DPPH radical scavenging | - | [14] |
| Cinnamaldehyde-based chalcone derivative (3e) | DPPH radical scavenging | - | [7] |
Note: "-" indicates that the specific IC50 value was not provided in the abstract, but the compound was reported to have significant activity.
Signaling Pathways and Mechanism of Action
This compound derivatives exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.[15] this compound derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[16][17]
Caption: Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through phosphorylation can lead to downstream effects that promote inflammation and cell survival. Studies have shown that this compound derivatives can modulate the MAPK pathway by inhibiting the phosphorylation of ERK, JNK, and p38, thereby contributing to their anti-inflammatory and anticancer effects.[17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The modulating effect of methoxy-derivatives of 2'-hydroxychalcones on the release of IL-8, MIF, VCAM-1 and ICAM-1 by colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to 2'-Hydroxy-4-methoxychalcone Analogs
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, are fundamental precursors to flavonoids and have garnered significant attention in medicinal chemistry for their extensive biological activities. This technical guide delves into the structure-activity relationships (SAR) of a specific subset: 2'-Hydroxy-4-methoxychalcone and its analogs. By understanding how subtle modifications to their chemical structure influence their biological effects, researchers can strategically design and synthesize novel derivatives with enhanced therapeutic potential. This document provides a comprehensive overview of their synthesis, biological evaluation, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Structure-Activity Relationship Insights
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both aromatic rings (Ring A and Ring B). The core structure, featuring a 2'-hydroxyl group and a 4-methoxy group, serves as a crucial starting point for a wide array of pharmacological effects.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of these chalcone (B49325) derivatives have been a subject of numerous studies. The α,β-unsaturated ketone moiety is a key pharmacophore, often implicated in the disruption of microbial processes.
Key SAR observations for antimicrobial activity include:
-
Substitution on Ring B: The presence of electron-donating or electron-withdrawing groups on Ring B can modulate the antimicrobial potency.
-
General Trend: While some derivatives show activity, they are often less potent than standard antibiotics like Ciprofloxacin[1]. However, significant antifungal activity, particularly against Mucor sps, has been observed, sometimes exceeding that of standard drugs[1].
Anti-inflammatory Activity
This compound and its analogs have demonstrated significant anti-inflammatory properties. Their mechanism often involves the modulation of key inflammatory pathways. For instance, this compound has been shown to attenuate the levels of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[2]. This is often linked to the inhibition of pathways like NF-κB[2].
Key SAR insights for anti-inflammatory activity:
-
Hydroxyl and Methoxy (B1213986) Groups: The presence of these electron-donating groups on both rings appears to be crucial for potent anti-inflammatory effects[2].
-
Specific Analogs: Derivatives like 2'-hydroxy-3,5',5-trimethoxychalcone have been found to inhibit the Akt/NF-κB pathway[2].
Anticancer and Anti-angiogenic Activity
A promising area of research for these chalcones is their potential as anticancer agents. Their cytotoxic effects are observed against a variety of cancer cell lines, and their mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[3][4]. 2'-Hydroxy-4'-methoxychalcone (B191446) (HMC) has been shown to inhibit tumor growth and angiogenesis in animal models[5][6].
Key SAR observations for anticancer activity:
-
Michael Acceptor: The α,β-unsaturated carbonyl system acts as a Michael acceptor, which is thought to be a key mechanism for their anticancer activity[4].
-
Substituent Effects: The presence and position of substituents can significantly impact cytotoxicity. For example, some 4'-alkoxy chalcones have shown selective activity against prostate cancer cells (PC-3)[4].
-
Tubulin Polymerization Inhibition: Certain benzochalcone derivatives, such as 2-hydroxy-4-methoxy-2',3'-benzochalcone, have been found to exert their antimitotic activity by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis[7][8].
Acetylcholinesterase (AChE) Inhibition
Several 2'-hydroxychalcone (B22705) derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease[9].
Key SAR insights for AChE inhibition:
-
Methoxy and Halogen Substituents: Higher inhibitory activity is generally observed for compounds with methoxy groups on the A ring and halogen substituents on the B ring[9].
-
Mode of Inhibition: Kinetic studies have shown that these compounds often act as mixed-type inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme[9].
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various this compound analogs. Lower IC50 and MIC values indicate greater potency.
Table 1: Antimicrobial and Antifungal Activity
| Compound | Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Reference |
| 2'-hydroxy 4-methoxychalcone | Staphylococcus aureus | - | Ciprofloxacin | - | [1] |
| 2'-hydroxy 4-methoxychalcone | Escherichia coli | - | Ciprofloxacin | - | [1] |
| 2'-hydroxy 4-methoxychalcone | Candida albicans | - | - | - | [1] |
| 2'-hydroxy 4-methoxychalcone | Mucor sps | Significantly higher than standard | - | - | [1] |
Note: Specific zone of inhibition values were not provided in the source, but a qualitative comparison was made.
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound | Assay/Target | Cell Line | IC50/Result | Reference |
| This compound | LOX Inhibition | - | >100 µM | [10] |
| This compound | Nitric Oxide Production | RAW 264.7 cells | >20 µM | [10] |
| 2'-hydroxychalcones (various) | Acetylcholinesterase (AChE) | Human recombinant | 40–85 µM (most active) | [9] |
Table 3: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| 4'-alkoxy chalcones (3a-3d, 3f) | PC-3 (prostate cancer) | Antiproliferative | 8.08 to 13.75 µM | [4] |
| 2'-hydroxy-4'-methoxychalcone (HMC) | Murine Lewis lung carcinoma | Tumor volume inhibition | 27.2% inhibition (30 mg/kg) | [5] |
| 2'-hydroxy-4'-methoxychalcone (HMC) | Sarcoma 180 | Tumor weight suppression | 33.7% suppression (30 mg/kg) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols cited in the literature for evaluating this compound analogs.
Synthesis of 2'-Hydroxychalcones (Claisen-Schmidt Condensation)
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation[9][11][12].
General Procedure:
-
A mixture of an appropriate 2'-hydroxyacetophenone (B8834) (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) is dissolved in ethanol.
-
The mixture is stirred at room temperature for approximately 30 minutes.
-
A 50% w/w aqueous solution of potassium hydroxide (B78521) (KOH) is added to the reaction mixture.
-
The reaction is stirred at room temperature until the benzaldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then poured into ice-water and acidified with hydrochloric acid (HCl).
-
If the chalcone precipitates, it is filtered, purified by column chromatography, and recrystallized from ethanol[9].
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The agar (B569324) diffusion method is a widely used technique to assess the antimicrobial activity of compounds[13].
Procedure:
-
Bacterial or fungal strains are cultured in an appropriate medium (e.g., Mueller Hinton Agar).
-
A standardized suspension of the microorganism is spread evenly over the surface of the agar plate.
-
Sterile paper discs impregnated with the test chalcone derivative at various concentrations are placed on the agar surface.
-
A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control, and a solvent-only disc serves as a negative control.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity[10].
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the chalcone analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's colorimetric assay is a common method to measure AChE activity[9][14].
Procedure:
-
The assay is typically performed in a 96-well plate.
-
A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 8.0), the test compound at various concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The rate of color formation is monitored spectrophotometrically, and the percentage of enzyme inhibition is calculated.
-
IC50 values are determined from the dose-response curves[14].
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes influenced by this compound analogs, the following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound analogs.
Caption: Proposed mechanisms of anticancer activity, including tubulin inhibition and apoptosis induction.
References
- 1. nveo.org [nveo.org]
- 2. Hydroxy Chalcones and Analogs with Chemopreventive Properties | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic and Anti-tumor Activities of 2′-Hydroxy-4′-methoxychalcone [jstage.jst.go.jp]
- 6. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. periodicos.ufms.br [periodicos.ufms.br]
- 13. researchgate.net [researchgate.net]
- 14. Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of 2'-Hydroxy-4-methoxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Hydroxy-4-methoxychalcone, a synthetically derived chalcone (B49325), has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of this compound, focusing on its interactions with key protein targets implicated in various disease pathways. This document outlines the known biological effects of this compound, presents generalized experimental protocols for its computational analysis, and visualizes its modulation of critical signaling pathways. While specific quantitative docking data for this compound is not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a foundational understanding for future research and drug development endeavors.
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. This compound (Figure 1) has been the subject of numerous studies investigating its therapeutic potential. Research has demonstrated its involvement in several key biological processes, including anti-inflammatory, anti-angiogenic, neuroprotective, and anti-atherosclerotic activities. These effects are attributed to its ability to interact with and modulate the activity of specific protein targets. In silico modeling and molecular docking have become indispensable tools in elucidating these interactions at a molecular level, providing insights into the binding modes and affinities that drive the pharmacological effects of this compound.
Figure 1: Chemical Structure of this compound
Biological Activities and Protein Targets
This compound has been shown to exert its effects through interaction with a range of protein targets. The primary biological activities and their associated protein targets are summarized below.
Table 1: Summary of Biological Activities and Potential Protein Targets of this compound
| Biological Activity | Potential Protein Target(s) | Description of Effect |
| Anti-inflammatory | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) | Acts as a PPARγ agonist, leading to the downregulation of pro-inflammatory gene expression. It also inhibits the expression of iNOS and COX-2, key enzymes in the inflammatory cascade.[1][2] |
| Anti-proliferative & Anti-angiogenic | p44/42 Mitogen-Activated Protein Kinase (MAPK) | Inhibits the proliferation of various cell types, including smooth muscle and endothelial cells, by interfering with the p44/42 MAPK signaling pathway.[1] This also contributes to its anti-angiogenic effects.[3] |
| Apoptosis Regulation | B-cell lymphoma 2 (Bcl-2) | Modulates the apoptotic pathway by influencing the expression and activity of Bcl-2 family proteins, promoting apoptosis in cancer cells. |
| Neuroprotection | Acetylcholinesterase (AChE) | Exhibits inhibitory activity against acetylcholinesterase, suggesting a potential role in the management of neurodegenerative diseases like Alzheimer's.[1] |
In Silico Modeling and Docking: A Generalized Protocol
While specific, detailed protocols for the in silico analysis of this compound are not consistently reported across the literature, a generalized workflow can be established based on studies of similar chalcone derivatives. This protocol outlines the fundamental steps involved in performing molecular docking studies to investigate the interaction of this compound with its protein targets.
Software and Tools
A variety of software packages are commonly used for molecular docking studies. These include, but are not limited to:
-
Molecular Modeling and Visualization: UCSF Chimera, PyMOL, Discovery Studio
-
Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment)
-
Ligand and Protein Preparation: AutoDock Tools, Open Babel
Experimental Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Detailed Methodologies
3.3.1. Protein Preparation
-
Obtain Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.
-
Add Hydrogens: Polar hydrogen atoms are added to the protein structure.
-
Assign Charges: Partial charges are assigned to the protein atoms using a force field such as Gasteiger or Kollman.
-
File Conversion: The prepared protein structure is saved in a format suitable for the docking software (e.g., PDBQT for AutoDock).
3.3.2. Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from databases like PubChem (CID: 5331295).[4][5]
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure, and its geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Rotatable Bonds: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
-
File Conversion: The prepared ligand is saved in the appropriate format for the docking software.
3.3.3. Grid Generation
A grid box is defined around the active site of the protein to specify the search space for the docking simulation. The size and center of the grid are determined based on the location of the known binding site or by using blind docking where the entire protein surface is considered.
3.3.4. Molecular Docking
The prepared ligand is docked into the defined grid box of the target protein using a docking algorithm. The algorithm explores various conformations and orientations of the ligand within the binding site and calculates a scoring function to estimate the binding affinity. The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock.
3.3.5. Analysis of Results
The docking results are analyzed to identify the best binding pose of the ligand. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of binding.
Quantitative Data from In Silico Studies
However, studies on structurally similar chalcones provide an indication of the potential binding affinities. For instance, various 2'-hydroxychalcone (B22705) derivatives have shown IC50 values in the micromolar range against acetylcholinesterase.[1] It is anticipated that this compound would exhibit favorable binding energies with its targets, likely in the range of -7 to -10 kcal/mol, which is characteristic of effective small molecule inhibitors.
Further dedicated in silico studies are required to generate a comprehensive quantitative dataset for the binding of this compound to its various protein targets.
Signaling Pathway Modulation
This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects. The following diagrams illustrate the proposed mechanisms of action.
PPARγ Signaling Pathway
This compound acts as an agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.
p44/42 MAPK Signaling Pathway
The anti-proliferative effects of this compound are partly mediated through the inhibition of the p44/42 MAPK (also known as ERK1/2) pathway.
iNOS and COX-2 Inflammatory Pathway
This compound suppresses inflammation by inhibiting the expression of iNOS and COX-2, enzymes that produce key inflammatory mediators.
Bcl-2 Mediated Apoptosis Pathway
By modulating the Bcl-2 family of proteins, this compound can promote apoptosis in cancer cells.
Conclusion and Future Directions
This compound is a promising pharmacological agent with a wide range of biological activities. In silico modeling and molecular docking studies are crucial for understanding the molecular mechanisms underlying its effects. While this guide provides a framework for such investigations, there is a clear need for more dedicated computational studies to quantify the binding affinities of this specific chalcone with its protein targets. Future research should focus on performing detailed docking and molecular dynamics simulations to generate robust quantitative data. This will not only validate the proposed mechanisms of action but also provide a solid foundation for the rational design of more potent and selective analogs for therapeutic development.
References
- 1. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 3327-24-0 | Benchchem [benchchem.com]
- 3. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2'-Hydroxy-4'-Methoxychalcone | C16H14O3 | CID 5380645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MTT Assay with 2'-Hydroxy-4-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-4-methoxychalcone is a flavonoid derivative belonging to the chalcone (B49325) family, which is known for a wide range of biological activities.[1] These compounds are of significant interest in drug development for their potential therapeutic applications, including anti-tumor, anti-angiogenic, and anti-inflammatory properties.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] This assay is crucial in the initial screening of compounds like this compound to determine their potential as therapeutic agents.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically between 550 and 600 nm.[4]
These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a selected cell line using the MTT assay.
Compound Information: this compound
| Property | Value | Reference |
| CAS Number | 3327-24-0 | [7] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | Powder to crystal | [7] |
| Solubility | Soluble in Methanol and DMSO | [7][8] |
| Storage | Store at 10°C - 25°C in a dry, cool, and well-ventilated place. | [1][9] |
Safety Precautions: this compound can cause skin and serious eye irritation.[9][10] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[9]
Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format, but it can be adapted for other formats.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Selected cancer cell line (e.g., MCF-7 for breast cancer)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)[8]
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).[8] Also include wells with medium only for a blank reading.
-
Incubate the plate for another 24 to 72 hours, depending on the cell line and experimental objectives.[8]
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium from each well.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
| Concentration of this compound (µM) | Mean Absorbance (OD at 570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 | |||
| Positive Control |
Visualizations
Caption: Workflow of the MTT assay for assessing cell viability.
Caption: Principle of the MTT assay for cell viability.
References
- 1. biosynth.com [biosynth.com]
- 2. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound CAS#: 3327-24-0 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Using 2'-Hydroxy-4-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-4-methoxychalcone is a synthetic chalcone (B49325) derivative that has garnered significant interest in biomedical research due to its diverse biological activities. Chalcones, a class of flavonoids, are known for their anti-inflammatory, anti-cancer, and neuroprotective properties. This compound, in particular, has been shown to modulate key cellular signaling pathways, making it a valuable tool for studying disease mechanisms and a potential candidate for therapeutic development.
These application notes provide a comprehensive guide for utilizing this compound in Western blot analysis to investigate its effects on critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.
Data Presentation: Effects on Signaling Pathways
The following tables summarize the quantitative effects of this compound and its structural analogs on key proteins within major signaling pathways, as determined by Western blot analysis. This data provides a reference for expected outcomes and aids in experimental design.
Note: Quantitative data for this compound is limited in publicly available literature. The data presented below for related chalcone derivatives is included to provide representative examples of the expected modulatory effects. Researchers should perform their own dose-response experiments to determine the specific inhibitory concentrations for this compound in their experimental system.
Table 1: Modulation of the MAPK Signaling Pathway by Chalcone Derivatives
| Cell Line | Treatment | Target Protein | Concentration (µM) | Observed Effect (Fold Change vs. Control) | Reference |
| RAW 264.7 | LPS + 2'-hydroxy-3,6'-dimethoxychalcone | p-p38 | 10 | ~0.33 | [1] |
| RAW 264.7 | LPS + 2'-hydroxy-3,6'-dimethoxychalcone | p-JNK | 10 | ~0.47 | [1] |
| RAW 264.7 | LPS + 2'-hydroxy-3,6'-dimethoxychalcone | p-ERK | 10 | ~0.74 | [1] |
Table 2: Modulation of the PI3K/Akt Signaling Pathway by Chalcone Derivatives
| Cell Line | Treatment | Target Protein | Concentration (µM) | Observed Effect (Fold Change vs. Control) | Reference |
| B16F10 | α-MSH + 2'-hydroxy-3,6'-dimethoxychalcone | p-Akt | 5 | ~0.35 | [1] |
| Multiple Myeloma (U266) | 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | PI3K | 20 | Decreased | [2] |
| Multiple Myeloma (U266) | 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | p-Akt | 20 | Decreased | [2] |
| Multiple Myeloma (U266) | 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | p-mTOR | 20 | Decreased | [2] |
Table 3: Modulation of the NF-κB Signaling Pathway by Chalcone Derivatives
| Cell Line | Treatment | Target Protein | Concentration (µM) | Observed Effect (Fold Change vs. Control) | Reference |
| RAW 264.7 | LPS + 2'-hydroxy-3,6'-dimethoxychalcone | Nuclear p65 | 10 | ~0.42 | [1] |
| RAW 264.7 | LPS + 2'-hydroxy-3,6'-dimethoxychalcone | Cytoplasmic p65 | 10 | ~1.29 | [1] |
| HaCaT | TNF-α + 2,3-dimethoxy-2'-hydroxychalcone | p-IKKα/β | 20 | Decreased | [3] |
| HaCaT | TNF-α + 2,3-dimethoxy-2'-hydroxychalcone | p-p65 | 20 | Decreased | [3] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general experimental workflow for its analysis using Western blotting.
Caption: MAPK signaling pathway and points of inhibition by this compound.
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound.
Caption: NF-κB signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effect of this compound on signaling pathways.
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the signaling pathway of interest (e.g., RAW 264.7 macrophages for inflammation studies, cancer cell lines like MCF-7 or A549 for anti-cancer effects).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO only).
-
If studying pathway activation, pre-treat with this compound for 1-2 hours before stimulating with an appropriate agonist (e.g., LPS, TNF-α, growth factors).
-
2. Cell Lysis and Protein Quantification
-
Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
3. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Mix the protein lysates with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
4. Immunoblotting and Detection
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p38, p38, p-Akt, Akt, p-p65, p65, and a loading control like β-actin or GAPDH) diluted in blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Visualize the signal using a chemiluminescence imaging system or X-ray film.
-
5. Data Analysis
-
Densitometry:
-
Quantify the band intensities using image analysis software such as ImageJ.
-
Normalize the intensity of the phosphorylated protein bands to the total protein levels.
-
Further normalize the data to the loading control to account for any variations in protein loading.
-
Express the results as a fold change relative to the control group.
-
Conclusion
This compound is a valuable chemical probe for investigating the intricate roles of the MAPK, PI3K/Akt, and NF-κB signaling pathways in various physiological and pathological processes. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust Western blot analyses, contributing to a deeper understanding of the molecular mechanisms of this promising compound and facilitating its potential development as a therapeutic agent.
References
In Vivo Animal Models for Testing 2'-Hydroxy-4-methoxychalcone Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-4-methoxychalcone (HMC) is a chalcone (B49325) derivative that has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. Chalcones are precursors to flavonoids and are recognized for their anti-inflammatory, anti-tumor, and anti-angiogenic properties. This document provides detailed application notes and protocols for in vivo animal models to test the efficacy of HMC in oncology and inflammation research.
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms. It has been shown to possess anti-angiogenic and anti-tumor properties, making it a candidate for cancer therapy.[1][2] The proposed mechanisms for these activities include the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] Furthermore, HMC exhibits anti-inflammatory effects by reducing reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), and COX-2.[2][3] The NF-κB signaling pathway, a key regulator of inflammation, has also been identified as a target for HMC and related chalcones.[4][5]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from in vivo studies evaluating the anti-tumor efficacy of this compound.
Table 1: Anti-Tumor Efficacy of this compound in Murine Cancer Models
| Animal Model | Cancer Cell Line | Treatment Dose and Administration | Duration of Treatment | Endpoint | Efficacy | Reference |
| C57BL/6 Mice | Lewis Lung Carcinoma | 30 mg/kg, subcutaneous | 20 days | Tumor Volume Inhibition | 27.2% | [1] |
| ICR Mice | Sarcoma 180 | 30 mg/kg, intraperitoneal | 10 days | Tumor Weight Suppression | 33.7% | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments to assess the anti-tumor and anti-inflammatory efficacy of this compound.
Murine Lewis Lung Carcinoma (LLC) Xenograft Model
This model is used to evaluate the anti-tumor efficacy of HMC on solid tumor growth.
Materials:
-
6-8 week old C57BL/6 mice
-
Lewis Lung Carcinoma (LLC) cells
-
Matrigel®
-
Sterile PBS
-
This compound
-
Vehicle (e.g., DMSO, corn oil)
-
Calipers
-
Syringes and needles (23G)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Cell Culture: Culture LLC cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Trypsinize the LLC cells, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^6 cells per 50 µL. Keep the cell suspension on ice.[3]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 50 µL of the LLC cell suspension into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume twice a week using calipers with the formula: Tumor Volume = (Length x Width²) / 2.[6]
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer this compound (e.g., 30 mg/kg) or vehicle control subcutaneously daily for a specified period (e.g., 20 days).[1]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
Sarcoma 180 (S180) Allograft Model
This model is another robust method to assess the in vivo anti-tumor potential of HMC.
Materials:
-
6-8 week old ICR or BALB/c mice
-
Sarcoma 180 (S180) cells
-
Sterile PBS
-
This compound
-
Vehicle
-
Calipers
-
Syringes and needles
Protocol:
-
Cell Preparation: Harvest S180 cells from a donor mouse or from in vitro culture. Wash the cells with sterile PBS and adjust the cell concentration to 1 x 10^7 cells/mL.[7]
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the S180 cell suspension into the right axilla of each mouse.[7]
-
Treatment Administration: Begin treatment the day after tumor implantation. Administer this compound (e.g., 30 mg/kg) or vehicle control intraperitoneally daily for a specified duration (e.g., 10 days).[1]
-
Endpoint Analysis: On day 11, euthanize the mice, and carefully excise the tumors. Record the final tumor weight.
In Vivo Matrigel Plug Angiogenesis Assay
This assay evaluates the anti-angiogenic potential of HMC by measuring the formation of new blood vessels.
Materials:
-
6-8 week old nude mice
-
Matrigel®
-
Basic Fibroblast Growth Factor (bFGF)
-
This compound or vehicle
-
Sterile PBS
-
Syringes and needles
-
Formalin
-
Paraffin
-
Antibodies for immunohistochemistry (e.g., CD34)
Protocol:
-
Preparation of Matrigel Mixture: Thaw Matrigel® on ice. Mix Matrigel® (e.g., 250 µL) with bFGF (to induce angiogenesis) and either this compound or vehicle. Keep the mixture on ice.[1][8]
-
Injection: Subcutaneously inject the Matrigel® mixture (e.g., 300 µL) into the flank of each mouse using a pre-chilled syringe. The Matrigel® will form a solid plug at body temperature.[1][8]
-
Plug Excision: After a set period (e.g., 7 days), euthanize the mice and excise the Matrigel® plugs.[9]
-
Analysis: Fix the plugs in formalin, embed in paraffin, and section for histological analysis.[1] Stain the sections with an endothelial cell marker (e.g., CD34) to visualize and quantify the newly formed blood vessels.
Carrageenan-Induced Paw Edema Model
This model is used to assess the acute anti-inflammatory activity of HMC.
Materials:
-
Swiss mice
-
λ-Carrageenan (e.g., 1% or 2% in sterile saline)
-
This compound or vehicle
-
Plethysmometer or calipers
-
Syringes and needles
Protocol:
-
Compound Administration: Administer this compound or vehicle orally or intraperitoneally to the mice.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 20 µL) of carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse. Inject the same volume of sterile saline into the left hind paw as a control.[10][11]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for the HMC-treated groups compared to the vehicle-treated control group.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed anti-angiogenic mechanism of this compound.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 2. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LLC cells tumor xenograft model [protocols.io]
- 4. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies [mdpi.com]
- 5. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Sarcoma-180 tumor affects the quality of oocytes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Model of Carrageenan Induced Inflammatory Pain [bio-protocol.org]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Evaluating the Anti-inflammatory Potential of 2'-Hydroxy-4-methoxychalcone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-4-methoxychalcone is a synthetic chalcone (B49325) derivative that has demonstrated significant anti-inflammatory properties in various preclinical studies.[1] Chalcones, a class of flavonoids, are recognized for their diverse biological activities, and this compound has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics.[2][3] Its mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.[1][4]
These application notes provide a comprehensive overview of the in vitro assays used to evaluate the anti-inflammatory effects of this compound. Detailed protocols for key experiments are provided to ensure reproducibility and facilitate further research into the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting multiple components of the inflammatory cascade. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models.[1][5] Furthermore, this compound has been observed to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][6][7]
The underlying mechanism for these effects involves the inhibition of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8] By inhibiting these pathways, this compound effectively downregulates the expression of numerous genes involved in the inflammatory response.[9][10][11]
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the reported in vitro anti-inflammatory activities of this compound and its derivatives from various studies. This allows for a clear comparison of its potency across different assays and cell lines.
| Cell Line | Inflammatory Stimulus | Assay | Target | Compound | Concentration/IC50 | Inhibition (%) | Reference |
| RAW 264.7 | LPS | Griess Assay | NO Production | 2'-hydroxy-4',6'-dimethoxychalcone | 20 µM | Significant Reduction | [12][13] |
| RAW 264.7 | LPS | ELISA | PGE2 | 2'-hydroxy-4',6'-dimethoxychalcone | Not Specified | Significant Reduction | [12][13] |
| RAW 264.7 | LPS | Western Blot | iNOS | 2'-hydroxy-4',6'-dimethoxychalcone | 20 µM | ~83% | [13] |
| RAW 264.7 | LPS | Western Blot | COX-2 | 2'-hydroxy-4',6'-dimethoxychalcone | Not Specified | Significant Reduction | [12][14] |
| Human Aortic Smooth Muscle Cells | ox-LDL | ELISA | IL-1β, IL-6 | 2-hydroxy-4'-methoxychalcone (AN07) | Not Specified | Significant Downregulation | [6][7] |
| Rat Peritoneal Macrophages | TPA | Prostaglandin E2 Assay | PGE2 | 2'-hydroxy-4'-methoxychalcone | IC50 ~3 µM | 50% | [4] |
| RAW 264.7 | LPS | Griess Assay | NO Production | 2'-hydroxy-4'-methoxychalcone | Not Specified | Significant Inhibition | [4] |
| RAW 264.7 | LPS | ELISA | TNF-α | 2'-hydroxy-4'-methoxychalcone | Not Specified | Significant Inhibition | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the use of the Griess assay to measure the production of nitrite (B80452), a stable metabolite of NO, in the supernatant of cultured macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., from Sigma-Aldrich)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[15]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12] Include a negative control group without LPS stimulation.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent according to the manufacturer's instructions.[16]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]
-
Calculation: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of specific pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Supernatants from cell cultures (as prepared in Protocol 1)
-
ELISA kits for mouse TNF-α and IL-6 (e.g., from BD Biosciences or PeproTech)[17]
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 10% FBS in PBS)[17]
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)[17]
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[17][18]
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature.[17]
-
Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[17]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[18][19]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.[20]
-
Substrate Addition: Wash the plate and add the TMB substrate solution.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[20]
Protocol 3: Cyclooxygenase (COX-1 and COX-2) Enzyme Activity Assay
This protocol describes a fluorometric or colorimetric assay to determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric or colorimetric probe
-
This compound
-
Selective COX-1 and COX-2 inhibitors (for controls)
-
96-well black or clear flat-bottom plate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[21]
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[21][22]
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the wells.[21]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.[21][23]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[21]
-
Measurement: Measure the fluorescence or absorbance kinetically over a period of time using a microplate reader.[24]
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[21][24]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the MAPK signaling pathway.
References
- 1. 2'-Hydroxy-4'-Methoxychalcone|Research Compound [benchchem.com]
- 2. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. bowdish.ca [bowdish.ca]
- 21. benchchem.com [benchchem.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Quantifying the Anti-Angiogenic Effect of 2'-Hydroxy-4-methoxychalcone In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, proliferation, and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Chalcones, a class of natural compounds, have garnered attention for their potential anti-cancer properties, including the inhibition of angiogenesis. This document provides detailed application notes and protocols for quantifying the anti-angiogenic effect of 2'-Hydroxy-4-methoxychalcone (HMC) in vitro. HMC has been shown to possess anti-angiogenic and anti-tumor activities.[1][2][3] The proposed mechanism for its anti-angiogenic effects may involve the inhibition of the COX-2 enzyme.[1][2] While direct quantitative data for HMC in some key in vitro angiogenesis assays is limited, this guide provides protocols to generate such data and summarizes available information.
Data Presentation
The following tables summarize the available data on the anti-angiogenic and related activities of this compound and other relevant chalcones.
Table 1: In Vitro Anti-Angiogenic and Anti-Proliferative Activity of this compound and Related Compounds
| Compound | Assay | Cell Line | Key Parameter | Result | Reference |
| This compound (HMC) | Endothelial Cell Proliferation | Calf Pulmonary Artery Endothelial Cells | Inhibition | Reduced proliferation (quantitative data not specified) | [1][2][3] |
| Methyl Hydroxychalcone | VEGF-induced Endothelial Cell Proliferation | HUVEC | IC50 | 21.16 µg/ml | [4] |
| Methyl Hydroxychalcone | VEGF-induced Tube Formation | HUVEC | Inhibition | Absolutely abrogated endothelial tube formation at 25 µg/ml | [4] |
| 2-hydroxy-4'-methoxychalcone (AN07) | Ox-LDL-induced Smooth Muscle Cell Proliferation | Human Aortic Smooth Muscle Cells | Inhibition | Significantly inhibits proliferation | [5][6] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound (HMC)
| Compound | Assay | Model | Key Parameter | Result | Reference |
| This compound (HMC) | Chick Chorioallantoic Membrane (CAM) | Chick Embryo | Angiogenesis | Decreased angiogenesis (quantitative data not specified) | [1][2][3] |
| This compound (HMC) | bFGF-induced vessel formation | Mouse Matrigel Plug Assay | Angiogenesis | Decreased angiogenesis (quantitative data not specified) | [1][2][3] |
| This compound (HMC) | Lewis Lung Carcinoma | Mice | Tumor Volume Inhibition | 27.2% inhibition at 30 mg/kg for 20 days (subcutaneous) | [1] |
| This compound (HMC) | Sarcoma 180 | ICR Mice | Tumor Weight Suppression | 33.7% suppression at 30 mg/kg for 10 days (intraperitoneal) | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to quantify the anti-angiogenic effect of this compound are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of HMC on the proliferation of endothelial cells, a fundamental process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (HMC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT solvent (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of HMC in DMSO. Serially dilute the HMC stock solution in EGM-2 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in each well with 100 µL of the medium containing different concentrations of HMC. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the HMC concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Endothelial Cell Tube Formation Assay
This assay assesses the ability of HMC to inhibit the differentiation of endothelial cells into capillary-like structures.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel or other basement membrane extract
-
This compound (HMC)
-
DMSO
-
24-well plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel on ice overnight. Pipette 250 µL of cold Matrigel into each well of a pre-chilled 24-well plate and spread evenly.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[7]
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 medium at a density of 2 x 10⁵ cells/mL.
-
Compound Treatment: Prepare different concentrations of HMC in the cell suspension. Include a vehicle control (DMSO).
-
Seed 500 µL of the cell suspension containing HMC onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[8]
-
Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images of the tube network.
-
Data Analysis: Quantify the anti-angiogenic effect by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from HMC-treated wells to the vehicle control.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of HMC on the migration of endothelial cells, a critical step in angiogenesis.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound (HMC)
-
DMSO
-
6-well plates
-
200 µL pipette tip or cell scraper
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Replace the medium with fresh EGM-2 containing different concentrations of HMC. Include a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at different time points using image analysis software. Calculate the percentage of wound closure for each concentration of HMC compared to the vehicle control. A delay in wound closure indicates an inhibitory effect on cell migration.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibitory mechanism of this compound on the VEGF signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for the endothelial cell tube formation assay.
Caption: Workflow for the endothelial cell migration (wound healing) assay.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for researchers to quantify the anti-angiogenic effects of this compound in vitro. By employing these standardized assays, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of HMC as an anti-angiogenic agent. The provided diagrams offer a visual representation of the potential mechanism of action and the experimental workflows, aiding in the design and execution of these studies.
References
- 1. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. scite.ai [scite.ai]
- 4. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Angiogenesis Assay Kit (ab133119) is not available | Abcam [abcam.com]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: HPLC Method for Purity Analysis of 2'-Hydroxy-4-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-4-methoxychalcone is a synthetic chalcone (B49325) derivative, a class of compounds belonging to the flavonoid family.[1] Chalcones serve as important precursors in the synthesis of various flavonoids and are investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] Given its potential therapeutic applications, ensuring the purity of this compound is critical for accurate biological evaluation and is a key aspect of quality control in drug development.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The described reversed-phase HPLC (RP-HPLC) method is designed to separate the main compound from potential impurities, such as starting materials from synthesis and possible isomers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₃ | [2] |
| Molecular Weight | 254.28 g/mol | [2] |
| CAS Number | 3327-24-0 | [2] |
| Appearance | Powder to crystal | [3] |
| Melting Point | 91-92°C | [4] |
| pKa (Predicted) | 7.71 ± 0.30 | [3] |
| UV Maximum (in CH₂Cl₂) | 367 nm | [4] |
| Solubility | Soluble in Methanol (B129727) | [3] |
HPLC Method Development and Protocol
The developed method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like chalcones. A C18 stationary phase is employed with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and acidified water. The acidic modifier in the mobile phase helps to ensure sharp peak shapes.
Experimental Workflow
The logical workflow for the HPLC method development and application for purity analysis is illustrated in the diagram below.
Caption: Workflow for HPLC method development and purity analysis.
Instrumentation and Materials
-
HPLC System: An integrated HPLC system with a quaternary pump, degasser, autosampler, and a variable wavelength UV-Vis detector.[5]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[6]
-
Solvents: HPLC grade methanol and water.
-
Acid: Formic acid or phosphoric acid (analytical grade).
-
Standard: this compound reference standard (purity ≥98%).
-
Sample: The this compound sample to be analyzed.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in methanol.[5]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.[5]
-
Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution with the initial mobile phase composition.
-
Sample Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These may require optimization for specific instruments and columns.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B) |
| Gradient Program | 0-5 min: 80% A, 5-25 min: linear gradient to 35% A, 25-27 min: linear gradient to 80% A, 27-35 min: 80% A (equilibration)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C[7] |
| Detection Wavelength | 367 nm (or determined λmax) |
| Injection Volume | 5 µL[7] |
Data Presentation and Interpretation
The purity of the this compound sample is determined by calculating the peak area percentage.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
The primary impurities in synthetically produced this compound are likely to be the unreacted starting materials from the Claisen-Schmidt condensation reaction:
-
2-hydroxyacetophenone
-
4-methoxybenzaldehyde
Additionally, side products from the reaction or degradation products may be present. The developed HPLC method should provide sufficient resolution to separate the main peak of this compound from these potential impurities.
Another important consideration is the potential for cis-trans isomerism in the chalcone structure. The trans isomer is generally more stable and the predominant form. However, exposure to UV light can induce isomerization to the cis form.[8] The HPLC method should be capable of separating these two isomers if present. In reversed-phase HPLC, the less polar trans-chalcone typically has a longer retention time than the more polar cis-isomer.[8]
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. The method is suitable for use in research and development as well as for quality control purposes in a drug development setting. Proper validation of the method in accordance with relevant guidelines is recommended before its application in a regulated environment.
References
- 1. 2'-Hydroxy-4'-methoxychalcone | 39273-61-5 | FH66466 [biosynth.com]
- 2. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 3327-24-0 [m.chemicalbook.com]
- 4. This compound | 3327-24-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Interpretation of ¹H and ¹³C NMR Spectra of 2'-Hydroxy-4-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-4-methoxychalcone is a flavonoid, a class of natural products known for their diverse biological activities. As a key intermediate in the biosynthesis of flavonoids, this chalcone (B49325) and its derivatives are of significant interest in medicinal chemistry and drug development for their potential therapeutic applications. Accurate structural elucidation is paramount for understanding structure-activity relationships and for quality control in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such organic compounds in solution.
This document provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound. It includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and graphical representations of the interpretation workflow and key structural correlations.
¹H and ¹³C NMR Spectral Data of this compound
The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below. The numbering of the atoms for NMR assignment is shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 12.80 | s | - | 1H | 2'-OH |
| 7.92 | d | 15.6 | 1H | H-β |
| 7.89 | dd | 8.0, 1.6 | 1H | H-6' |
| 7.62 | d | 8.8 | 2H | H-2, H-6 |
| 7.48 | ddd | 8.8, 7.2, 1.6 | 1H | H-4' |
| 7.41 | d | 15.6 | 1H | H-α |
| 7.03 | dd | 8.4, 1.2 | 1H | H-5' |
| 6.95 | d | 8.8 | 2H | H-3, H-5 |
| 6.90 | t | 7.6 | 1H | H-3' |
| 3.86 | s | - | 3H | 4-OCH₃ |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 193.7 | C=O |
| 163.4 | C-2' |
| 161.6 | C-4 |
| 145.1 | C-β |
| 136.2 | C-4' |
| 130.3 | C-2, C-6 |
| 129.6 | C-6' |
| 127.4 | C-1 |
| 120.0 | C-α |
| 118.8 | C-5' |
| 118.6 | C-1' |
| 117.8 | C-3' |
| 114.5 | C-3, C-5 |
| 55.4 | 4-OCH₃ |
Experimental Protocol: ¹H and ¹³C NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for chalcone derivatives.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like chalcones. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) can be used.
-
Sample Concentration:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is recommended due to the lower natural abundance of the ¹³C isotope. Use 20-50 mg of the sample in 0.6 mL of solvent.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
-
Sample Filtration: To ensure high-resolution spectra, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving complex multiplets in the aromatic region.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of -2 to 14 ppm is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled one-pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to TMS or the residual solvent peak.
-
For ¹³C NMR, perform proton decoupling to obtain singlets for all carbon signals.
Data Interpretation and Structural Elucidation
The interpretation of the NMR spectra allows for the complete assignment of all proton and carbon signals to the molecular structure of this compound.
Workflow for NMR Spectral Interpretation
Application Notes and Protocols for the Mass Spectrometry Analysis of 2'-Hydroxy-4-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-4-methoxychalcone is a flavonoid derivative belonging to the chalcone (B49325) family, which is investigated for its potential pharmacological activities. Mass spectrometry is a pivotal analytical technique for the structural characterization and quantification of such compounds. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices and for metabolism studies. This document provides a detailed overview of its mass spectrometry fragmentation, along with experimental protocols for its analysis.
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in mass spectrometry is influenced by the ionization technique employed, with electrospray ionization (ESI) being a common method for such analyses. The presence of a hydroxyl group at the 2'-position can lead to complex fragmentation patterns, including the potential for in-source cyclization to the corresponding flavanone. The fragmentation data presented here is based on tandem mass spectrometry (MS/MS) analysis in both positive and negative ion modes.
Quantitative Fragmentation Data
The following tables summarize the major fragment ions observed for this compound in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The relative abundance of these ions can vary depending on the specific instrumental conditions.
Table 1: MS/MS Fragmentation Data of this compound in Positive Ion Mode ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Relative Abundance (%) |
| 255.10 | 240.08 | CH₃ | Loss of a methyl radical from the methoxy (B1213986) group | High |
| 255.10 | 161.06 | C₇H₅O | Cleavage of the propenone chain, retaining the B-ring | Medium |
| 255.10 | 121.03 | C₈H₇O₂ | Cleavage of the propenone chain, retaining the A-ring | High |
Table 2: MS/MS Fragmentation Data of this compound in Negative Ion Mode ([M-H]⁻)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Relative Abundance (%) |
| 253.09 | 238.06 | CH₃ | Loss of a methyl radical from the methoxy group | High |
| 253.09 | 117.03 | C₉H₈O | Retro-Diels-Alder (RDA) type fragmentation, retaining the A-ring phenolate | High |
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation pathway of this compound in positive ion mode.
Caption: Proposed ESI-MS/MS fragmentation of this compound ([M+H]⁺).
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or acetonitrile (B52724). Prepare working standards by serial dilution in the mobile phase.
-
Biological Samples (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS/MS Analysis: Use the precursor and product ions listed in Tables 1 and 2 for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. Optimize collision energies for each transition to maximize signal intensity.
Experimental Workflow
The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
The provided application notes detail the characteristic mass spectrometry fragmentation pattern of this compound and offer a robust starting protocol for its analysis. The fragmentation is characterized by cleavages of the propenone backbone and loss of the methyl group from the methoxy substituent. These methodologies and data are valuable for researchers in natural product chemistry, pharmacology, and drug development for the reliable identification and quantification of this compound. It is important to note that the specific m/z values and relative abundances may vary slightly between different mass spectrometers, and instrument-specific optimization is recommended.
Application Notes and Protocols: 2'-Hydroxy-4-methoxychalcone as a Versatile Precursor for Flavonoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2'-Hydroxy-4-methoxychalcone as a starting material for the synthesis of a variety of flavonoids, including flavanones, flavones, flavonols, and aurones. This document details the synthetic methodologies, presents quantitative data for key reactions, and explores the biological activities of the resulting flavonoid derivatives, complete with descriptions of relevant signaling pathways and experimental protocols.
Introduction
Flavonoids are a diverse class of naturally occurring polyphenolic compounds renowned for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The specific substitution patterns on the flavonoid scaffold are critical determinants of their biological function. This compound is a valuable and readily accessible precursor that allows for the targeted synthesis of various flavonoid backbones, making it an important tool in medicinal chemistry and drug discovery. The methoxy (B1213986) group at the 4-position can enhance metabolic stability and bioavailability, making the resulting flavonoids particularly promising candidates for therapeutic development.
Synthesis of Flavonoids from this compound
This compound can be efficiently converted into several classes of flavonoids through various cyclization strategies. The choice of reagents and reaction conditions dictates the final flavonoid structure.
Synthesis of 4'-Methoxyflavanone
Intramolecular cyclization of 2'-hydroxychalcones is a common method for synthesizing flavanones. A particularly efficient method involves microwave-assisted, acetic acid-mediated cyclization.[1]
Experimental Protocol: Microwave-Assisted Synthesis of 4'-Methoxyflavanone
-
Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid in a microwave-safe reaction vessel.
-
Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor under program-controlled conditions (e.g., specific temperature and time, typically around 30 minutes).[1]
-
Work-up: After cooling, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 4'-Methoxyflavanone.
| Precursor | Product | Reagent/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | 4'-Methoxyflavanone | Acetic Acid, Microwave Irradiation | ~30 min | 55 | [1] |
Reaction Workflow: Flavanone Synthesis
Caption: Microwave-assisted cyclization of this compound.
Synthesis of 4'-Methoxyflavone (B190367)
The oxidative cyclization of 2'-hydroxychalcones provides a direct route to flavones. Various oxidizing agents can be employed, with iodine being a common and effective choice.
Experimental Protocol: Iodine-Mediated Synthesis of 4'-Methoxyflavone
-
Dissolution: Dissolve this compound (1 equivalent) and iodine (catalytic amount) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Heat the reaction mixture under reflux for a specified period (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Isolation: The precipitated product is collected by vacuum filtration and washed thoroughly with water.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure 4'-Methoxyflavone.
| Precursor | Product | Reagent/Conditions | Reaction Time | Yield (%) | Reference |
| 2',4'-Dihydroxy-4-methoxychalcone | 7-Hydroxy-4'-methoxyflavone | I₂, DMSO, Reflux | 3 h | 88.31 | [2] |
Note: While this data is for a dihydroxy analog, the methodology is applicable.
Reaction Workflow: Flavone Synthesis
Caption: Oxidative cyclization to form 4'-Methoxyflavone.
Synthesis of 4'-Methoxyflavonol
Flavonols are synthesized from 2'-hydroxychalcones via the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidative cyclization using alkaline hydrogen peroxide.[3]
Experimental Protocol: Algar-Flynn-Oyamada (AFO) Synthesis of 4'-Methoxyflavonol
-
Suspension: Suspend this compound (1 equivalent, e.g., 10.0 mmol) in ethanol (B145695) (e.g., 85 mL) in a round-bottom flask.[3]
-
Basification: While stirring at room temperature, add a freshly prepared aqueous solution of sodium hydroxide (B78521) (e.g., 20%, 10 mL).[3]
-
Oxidation: Carefully add 30% hydrogen peroxide dropwise over 30 minutes. Maintain the temperature around 30°C, using a water bath if necessary.[3]
-
Reaction: Stir the mixture vigorously for 3.5 to 4 hours at 30°C. Monitor the reaction by TLC.[3]
-
Quenching and Isolation: Pour the reaction mixture into crushed ice and acidify with 5 N hydrochloric acid to precipitate the crude product. Filter the precipitate and wash with cold water until neutral.[3]
-
Purification: Recrystallize the dried solid from ethyl acetate (B1210297) or ethanol to obtain pure 4'-Methoxyflavonol.[3]
| Precursor | Product | Reagent/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | 4'-Methoxyflavonol | NaOH, H₂O₂, Ethanol | 3.5 - 4 h | Not specified | [3] |
Reaction Workflow: Flavonol Synthesis (AFO Reaction)
Caption: Algar-Flynn-Oyamada reaction for 4'-Methoxyflavonol synthesis.
Synthesis of Aurones
Aurones can be synthesized from 2'-hydroxychalcones through oxidative cyclization, often mediated by transition metal salts like mercury(II) acetate.[4][5]
Experimental Protocol: Synthesis of Aurone (B1235358) from this compound
-
Dissolution: Dissolve the this compound (1 equivalent) in pyridine.[5]
-
Addition of Reagent: Add a solution of mercury(II) acetate (Hg(OAc)₂) to the mixture.[5]
-
Reaction: Reflux the resulting solution with continuous stirring for approximately 60 minutes.[5]
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and acidify with 1N HCl to precipitate the aurone product.[5]
-
Purification: Filter, wash with water, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol.[5]
| Precursor | Product | Reagent/Conditions | Reaction Time | Yield (%) | Reference |
| 2'-hydroxychalcone | Aurone | Hg(OAc)₂, Pyridine, Reflux | ~60 min | 78 (for unsubstituted) | [4] |
Note: Yield is for the unsubstituted chalcone (B49325) and may vary for the 4-methoxy derivative.
Reaction Workflow: Aurone Synthesis
Caption: Oxidative cyclization for the synthesis of an aurone.
Biological Applications and Signaling Pathways
Flavonoids synthesized from this compound exhibit a range of biological activities. Of particular note are the neuroprotective, anti-inflammatory, and antioxidant effects of 4'-methoxy substituted flavonoids.
Neuroprotective Effects of 4'-Methoxyflavone and 4'-Methoxyflavonol
Both 4'-methoxyflavone and 4'-methoxyflavonol have demonstrated significant neuroprotective properties, primarily through the inhibition of parthanatos, a form of programmed cell death.[4][6][7]
Signaling Pathway: Inhibition of Parthanatos
Parthanatos is initiated by the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage or excitotoxicity.[3][7] Overactivated PARP-1 leads to the accumulation of poly(ADP-ribose) polymers (PAR), which signal the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[3] In the nucleus, AIF mediates large-scale DNA fragmentation and cell death. 4'-Methoxyflavone and 4'-methoxyflavonol have been shown to inhibit this pathway.[7]
Caption: Inhibition of the Parthanatos cell death pathway by 4'-Methoxyflavonol/flavone.[3]
| Compound | Biological Activity | Target Pathway | IC₅₀ / EC₅₀ | Cell Line / Model | Reference |
| 4'-Methoxyflavone | Neuroprotection (anti-parthanatos) | PARP-1 | EC₅₀ ≈ 10 µM | HeLa and SH-SY5Y cells | [7] |
| 4'-Methoxyflavonol | Neuroprotection (anti-parthanatos) | PARP-1 | Not specified | Preclinical models | [3][4] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test flavonoid (e.g., 4'-Methoxyflavone) for a specified duration (e.g., 1-2 hours).
-
Induction of Cell Death: Induce parthanatos by adding an agent like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[7]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Anti-inflammatory and Antioxidant Activities
Methoxy-substituted flavonoids also exhibit potent anti-inflammatory and antioxidant effects by modulating key signaling pathways like NF-κB, MAPK, and activating the Nrf2 antioxidant response.[8][9][10]
Signaling Pathway: Inhibition of NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. Inflammatory stimuli lead to the degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 4'-methoxy substituted flavonoids are proposed to inhibit this pathway by preventing IκBα degradation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory Flavonoids: Modulators of Proinflammatory Gene Expression -Natural Product Sciences | 학회 [koreascience.kr]
- 6. benchchem.com [benchchem.com]
- 7. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer | MDPI [mdpi.com]
Application Notes and Protocols for Assessing the Neuroprotective Effects of 2'-Hydroxy-4-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to human health. The development of neuroprotective agents that can prevent or slow down this neuronal loss is a critical area of research. Chalcones, a class of polyphenolic compounds found in plants, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] 2'-Hydroxy-4-methoxychalcone is a synthetic chalcone (B49325) derivative with potential therapeutic applications.[2] This document provides detailed experimental protocols for assessing the neuroprotective effects of this compound, focusing on in vitro models of neuronal damage. The protocols described herein are based on established methods for evaluating neuroprotective compounds.[3][4][5][6]
In Vitro Models of Neurotoxicity
To evaluate the neuroprotective potential of this compound, in vitro models that mimic the pathological conditions of neurodegenerative diseases are employed.[3][7] Commonly used neuronal cell models include the human neuroblastoma SH-SY5Y cell line and primary neuronal cultures.[3][8] Neurotoxicity can be induced by various agents, each representing different aspects of neurodegeneration:
-
Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or methylglyoxal (B44143) (MG), which cause an imbalance in cellular redox homeostasis and lead to the production of reactive oxygen species (ROS).[4][5]
-
Excitotoxicity: Triggered by excessive stimulation of glutamate (B1630785) receptors, leading to an influx of calcium ions and subsequent neuronal damage.[9][10]
-
Protein Aggregation: Using peptides like amyloid-beta (Aβ) to model aspects of Alzheimer's disease.[8]
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective effects of this compound against methylglyoxal-induced neurotoxicity in SH-SY5Y cells, a model relevant to diabetic neuropathy and other neurodegenerative conditions.[5][6][11]
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the ability of this compound to protect SH-SY5Y cells from methylglyoxal (MG)-induced cell death.[5]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Methylglyoxal (MG)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 1 hour.[11]
-
Induction of Neurotoxicity: Add MG (e.g., 500 µM) to the wells and incubate for 24 hours.[11]
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.[3]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 2: Assessment of Apoptosis
This protocol evaluates the anti-apoptotic effects of this compound using Hoechst 33342 staining for nuclear condensation and Annexin V-FITC/PI staining for apoptosis detection.[5]
Materials:
-
Treated cells from Protocol 1
-
Hoechst 33342 stain
-
Annexin V-FITC Apoptosis Detection Kit
-
Fluorescence microscope
-
Flow cytometer
Procedure (Hoechst 33342 Staining):
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342 solution.
-
Observe nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[5]
Procedure (Annexin V-FITC/PI Staining):
-
Harvest the treated cells and resuspend them in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is then quantified.[5]
Protocol 3: Western Blot Analysis of Apoptotic and Signaling Proteins
This protocol investigates the effect of this compound on the expression of key proteins involved in apoptosis and neuroprotective signaling pathways.[4][5]
Materials:
-
Treated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, p-Akt, p-CREB, Nrf2, HO-1)[5][6]
-
Secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[4]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[4]
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence system and quantify the band intensities.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
This protocol assesses the antioxidant capacity of this compound by measuring its effect on intracellular ROS levels.[5]
Materials:
-
Treated cells
-
2',7'-dichlorofluorescein diacetate (DCFH-DA) dye
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
After treatment, incubate the cells with DCFH-DA solution.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
Quantify the relative ROS levels as a percentage of the control group.[4]
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability in MG-treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| MG only | 500 | 55 ± 4.1 |
| 2'-H-4-MC + MG | 0.1 | 65 ± 3.8 |
| 2'-H-4-MC + MG | 0.5 | 78 ± 4.5 |
| 2'-H-4-MC + MG | 1.0 | 88 ± 3.9 |
Note: Data are presented as mean ± SEM. 2'-H-4-MC: this compound.
Table 2: Effect of this compound on Apoptosis and ROS Production in MG-treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Annexin V Positive Cells (%) | Relative ROS Levels (%) |
| Control | - | 5 ± 1.2 | 100 ± 8.1 |
| MG only | 500 | 25 ± 2.5 | 180 ± 12.3 |
| 2'-H-4-MC + MG | 0.5 | 15 ± 1.8 | 140 ± 9.7 |
| 2'-H-4-MC + MG | 1.0 | 9 ± 1.5 | 115 ± 7.5 |
Note: Data are presented as mean ± SEM. 2'-H-4-MC: this compound.
Table 3: Effect of this compound on Protein Expression in MG-treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | p-Akt/Akt Ratio (Fold Change) | Nrf2 (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| MG only | 500 | 0.4 | 3.5 | 0.6 | 0.7 |
| 2'-H-4-MC + MG | 1.0 | 0.8 | 1.5 | 0.9 | 1.4 |
Note: Data are presented as fold change relative to the control group.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of this compound.
Putative Neuroprotective Signaling Pathways
Based on the known mechanisms of other neuroprotective chalcones, this compound may exert its effects through the modulation of several key signaling pathways.[5][6][12][13]
Caption: Putative signaling pathways modulated by this compound for neuroprotection.
References
- 1. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Iodo-4′-Methoxychalcone Attenuates Methylglyoxal-Induced Neurotoxicity by Activation of GLP-1 Receptor and Enhancement of Neurotrophic Signal, Antioxidant Defense and Glyoxalase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Iodo-4'-Methoxychalcone Attenuates Methylglyoxal-Induced Neurotoxicity by Activation of GLP-1 Receptor and Enhancement of Neurotrophic Signal, Antioxidant Defense and Glyoxalase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Models of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. innoprot.com [innoprot.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Hydroxy-4-methoxychalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2'-Hydroxy-4-methoxychalcone, particularly focusing on improving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Claisen-Schmidt condensation reaction for synthesizing this compound is resulting in a very low yield. What are the common causes?
Low yields in the synthesis of this compound are a frequent issue. Several factors can contribute to this problem, including:
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. While many chalcone (B49325) syntheses can proceed at room temperature, excessively low temperatures can lead to very slow reaction rates. Conversely, high temperatures can promote side reactions and product degradation.[1][2] For the synthesis of 2'-hydroxy chalcone, a study found that the best yield was obtained at 0°C.
-
Inactive Catalyst: The base catalyst, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is critical for the condensation.[3] If the base is old, has been improperly stored, or the solution is not freshly prepared, its activity can be diminished, leading to poor yields.[1][4]
-
Incorrect Reaction Time: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4] The reaction is complete when the starting material spot, particularly the limiting reactant, is no longer visible.[5] Reaction times can vary from a few hours to overnight.[6][7]
-
Impure Reactants: The purity of the starting materials, 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291), is important. Impurities can interfere with the reaction.[6]
-
Inappropriate Solvent: The choice of solvent can significantly impact the yield. Isopropyl alcohol has been shown to be a better solvent for the synthesis of 2'-hydroxy chalcone compared to methanol, ethanol (B145695), acetonitrile, dichloromethane, and tetrahydrofuran.
Q2: The reaction mixture has turned dark brown or black, and I've isolated a gummy or oily product instead of crystals. What has gone wrong?
A dark-colored reaction mixture and the formation of an oily or gummy product often indicate the presence of side reactions or product degradation.[1] High reaction temperatures can contribute to this issue.[6] The oily product is likely a mixture of the desired chalcone and various byproducts.[6] In such cases, purification by column chromatography is often necessary to isolate the pure compound.[6]
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions in the base-catalyzed synthesis of chalcones include:
-
Cannizzaro Reaction: This involves the disproportionation of the aldehyde (4-methoxybenzaldehyde) in the presence of a strong base to form the corresponding alcohol and carboxylic acid. This is more likely to occur at high concentrations of a strong base.[8]
-
Michael Addition: The enolate of the acetophenone (B1666503) can add to the α,β-unsaturated ketone of the newly formed chalcone product.[8]
-
Self-Condensation of Acetophenone: The 2'-hydroxyacetophenone can react with itself, especially if the aldehyde is consumed or if the reaction conditions are not optimized.[8]
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visually track the consumption of the reactants and the formation of the product.[5] The reaction is considered complete when the spot corresponding to the limiting starting material disappears.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Citation |
| Low or No Product Yield | Ineffective Catalyst | Ensure the base (e.g., NaOH, KOH) is not old or contaminated. Use a freshly prepared solution. For the synthesis of 2'-hydroxy chalcone, NaOH has been shown to have the best catalytic activity compared to other bases like calcium hydroxide, magnesium hydroxide, and lithium hydroxide. | [1][3] |
| Suboptimal Reaction Temperature | Maintain a consistent and optimal temperature. For 2'-hydroxy chalcone synthesis, 0°C has been reported to provide the best yield and purity. Higher temperatures can promote side reactions. | [1] | |
| Incorrect Stoichiometry | Start with a 1:1 molar ratio of 2'-hydroxyacetophenone to 4-methoxybenzaldehyde. A slight excess of the aldehyde can be used to ensure the complete consumption of the ketone. | [8] | |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. The reaction should be allowed to proceed until the limiting reactant is completely consumed. For 2'-hydroxy chalcone, a reaction time of approximately 4 hours has been suggested as effective. | [1][5] | |
| Formation of Oily/Gummy Product | Presence of Impurities/Side Products | If the product does not crystallize, purification via column chromatography is recommended to isolate the pure chalcone. | [6] |
| Inappropriate Workup | After the reaction is complete, pour the mixture into crushed ice and neutralize with a dilute acid like HCl to precipitate the product. | [6][9] | |
| Dark-Colored Reaction Mixture | Product Degradation/Side Reactions | This is often caused by excessively high temperatures. Running the reaction at a lower temperature (e.g., 0°C) can help minimize degradation. | [1][6] |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is based on an optimized method for the synthesis of 2'-hydroxy chalcone.
Materials:
-
2'-Hydroxyacetophenone
-
4-Methoxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 0.05 mol of 2'-hydroxyacetophenone in 50 mL of isopropyl alcohol.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add 20 mL of a 40% aqueous solution of NaOH to the stirred mixture while maintaining the temperature at 0°C.
-
To this solution, add 0.05 mol of 4-methoxybenzaldehyde.
-
Continue stirring the reaction mixture at 0°C for approximately 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding dilute HCl until the chalcone precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Solvent-Free Synthesis by Grinding
This method offers an environmentally friendly alternative to conventional solvent-based synthesis.[10][11]
Materials:
-
2'-Hydroxyacetophenone
-
4-Methoxybenzaldehyde
-
Solid NaOH or KOH
-
Mortar and pestle
-
Chloroform
-
Cold water
Procedure:
-
In a mortar, grind the 2'-hydroxyacetophenone and solid NaOH/KOH for a specified time (e.g., 10 minutes).[1]
-
Add the 4-methoxybenzaldehyde to the mixture and continue grinding.[5]
-
Monitor the reaction completion by TLC.[2]
-
After the reaction is complete, add cold water to the mixture.[6]
-
The product can then be extracted using a solvent like chloroform, and the organic phase is evaporated to yield the chalcone.[5]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for Chalcones
| Method | Catalyst | Temperature | Reaction Time | Solvent | Yield (%) | Reference |
| Conventional Stirring | NaOH | Room Temp | 2-3 hours | Ethanol | 58-89 | [1] |
| Reflux | NaOH | Reflux | 8 hours | Ethanol | Not Specified | [1] |
| Grinding (Solvent-free) | NaOH | Ambient | 10 minutes | None | High | [1] |
| Grinding | KOH | Ambient | - | None | 32.6 | [10] |
| Reflux | KOH | - | - | Ethanol | 9.2 | [10] |
Visualizations
Caption: Optimized experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. scitepress.org [scitepress.org]
troubleshooting purification of 2'-Hydroxy-4-methoxychalcone from reaction mixture
Technical Support Center: Purification of 2'-Hydroxy-4-methoxychalcone
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Synthesis & Purification
Q1: My Claisen-Schmidt condensation reaction for synthesizing this compound is resulting in a very low yield. What are the potential causes?
A1: Low yields are a common issue in the synthesis of chalcones. Several factors can contribute to this problem:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and catalyst concentration are critical parameters. Some reactions may benefit from initial cooling (e.g., 0°C) followed by a gradual warming to room temperature.[1]
-
Base Strength and Concentration: The choice and concentration of the base are crucial for the deprotonation of the acetophenone (B1666503). Using a stronger base, such as solid KOH or NaOH, or a more concentrated aqueous solution (e.g., 40%), can significantly improve yields.[2]
-
Poor Reagent Quality: Ensure that the 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291) are pure and fresh.[1]
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired chalcone (B49325).[1] One common side reaction is the Cannizzaro reaction, which is a base-induced disproportionation of the aldehyde.[1] To minimize this, it is recommended to first react the acetophenone with the base to form the enolate before adding the benzaldehyde.[1]
-
Reversibility of the Reaction: The initial aldol (B89426) addition step can be reversible. Ensuring the reaction proceeds to the dehydrated chalcone product is key to maximizing the yield.[1]
Q2: The product of my reaction is an oily mixture that is difficult to purify and will not crystallize. How can I isolate the this compound?
A2: Oily products are a frequent challenge in chalcone synthesis, often due to the presence of impurities, unreacted starting materials, or side products.[2] Here are some troubleshooting steps:
-
Initial Wash: After the reaction is complete, pour the mixture into ice-cold water and acidify it with dilute HCl. This will often cause the crude product to precipitate. It is important to wash the resulting solid thoroughly with cold water.[2]
-
Trituration: Try triturating the oily residue with a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297). This can often induce crystallization of the desired product, leaving impurities dissolved in the solvent.[2]
-
Column Chromatography: If trituration is unsuccessful, column chromatography is the most effective method for purification. A silica (B1680970) gel column using a gradient of ethyl acetate in hexane is a typical solvent system.[2]
Q3: I've obtained a solid product, but it appears to be impure. What is the best way to purify this compound?
A3: Recrystallization is the most common and effective method for purifying solid chalcones.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the chalcone well at high temperatures but poorly at low temperatures. Ethanol (B145695), ethyl acetate, or mixtures of these with hexane are often suitable.[3][4]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, followed by hot filtration. Allow the solution to cool slowly to form pure crystals. Cooling in an ice bath can maximize recovery. The purified crystals can then be collected by filtration.[5]
Q4: My purified this compound has a lower than expected melting point. What does this indicate?
A4: A broad or depressed melting point is a strong indication of impurities within your sample. The presence of even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to a lower melting point. It is advisable to repeat the purification process, such as recrystallization, until a sharp melting point consistent with the literature value is obtained.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₃ | [6][7] |
| Molecular Weight | 254.28 g/mol | [6][8] |
| Melting Point | 109 °C | [8] |
| Appearance | Yellow crystalline solid | [9] |
| ¹H NMR (CDCl₃, δ ppm) | 3.86 (3H, s, -OCH₃), 6.86 (2H, d), 7.07 (2H, d), 7.66 (1H, d), 7.75 (1H, d), 7.73 (2H, d), 8.14 (2H, d), 10.09 (1H, s, -OH) | [10] |
| ¹³C NMR (CDCl₃, δ ppm) | 55.57, 113.99, 115.84, 118.44, 125.98, 130.77, 130.82, 130.95, 143.70, 160.01, 163.04, 187.28 | [10] |
| UV-Vis (CH₂Cl₂) | λmax = 367 nm | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
Materials:
-
2'-Hydroxyacetophenone
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in a minimal amount of ethanol.
-
While stirring the solution at room temperature, add a 40% aqueous solution of NaOH or KOH dropwise.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete (typically after several hours), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding dilute HCl until the solution is acidic to litmus (B1172312) paper. A yellow precipitate should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions as needed to achieve complete dissolution.
-
If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should start to form.
-
To maximize crystal formation, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the purified crystals and determine their melting point and yield.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chalcone purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Page loading... [guidechem.com]
- 8. 2'-Hydroxy-4'-methoxychalcone | 39273-61-5 | FH66466 [biosynth.com]
- 9. tsijournals.com [tsijournals.com]
- 10. scitepress.org [scitepress.org]
- 11. This compound | 3327-24-0 [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges of 2'-Hydroxy-4-methoxychalcone in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2'-Hydroxy-4-methoxychalcone (HMC) in their experimental workflows. This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you achieve stable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound (HMC)?
This compound (C₁₆H₁₄O₃, MW: 254.28 g/mol ) is a flavonoid derivative known for its hydrophobic nature.[1][2] It is generally considered poorly soluble in water and aqueous buffers. However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3][4]
Q2: I'm observing a precipitate when I dilute my DMSO stock solution of HMC into my aqueous biological buffer. What is happening?
This common phenomenon is known as "precipitation upon dilution." It occurs because HMC is highly soluble in DMSO but has very low solubility in aqueous solutions.[5] When the concentrated DMSO stock is introduced into the aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of solution. To mitigate this, it is crucial to keep the final DMSO concentration in your working solution as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity to cell cultures.[3]
Q3: How does pH influence the solubility of this compound?
The solubility of HMC is expected to be pH-dependent due to the presence of a phenolic hydroxyl group.[3] At acidic or neutral pH, the hydroxyl group is protonated, and the molecule remains less polar, resulting in lower aqueous solubility. As the pH becomes more alkaline, the hydroxyl group can deprotonate to form a phenolate (B1203915) ion. This ionization increases the molecule's polarity and can lead to a significant enhancement in its aqueous solubility.[3]
Q4: What are the primary strategies to enhance the aqueous solubility of HMC for biological assays?
Several formulation strategies can be employed to improve the aqueous solubility of hydrophobic compounds like HMC.[6][7] The most common and effective methods for laboratory-scale experiments include:
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent.[8][9]
-
Cyclodextrins: Encapsulating the HMC molecule within a cyclodextrin (B1172386) to form a water-soluble inclusion complex.[10][11]
-
Nanoemulsions: Creating a stable oil-in-water nanoemulsion where HMC is dissolved in the oil phase.[12]
Troubleshooting Guides
Issue 1: Compound Precipitates in Aqueous Buffer Immediately Upon Dilution
This is the most frequent issue encountered when preparing working solutions of HMC. The following workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for HMC precipitation.
Issue 2: Precipitate Forms in Cell Culture Wells After 24-48 Hours
Sometimes, a solution that appears clear initially can develop a precipitate over longer incubation times.
-
Problem: The HMC is "crashing out" of the solution over time. This can be due to interactions with components in the culture medium, such as proteins in fetal bovine serum, or instability of the supersaturated solution.
-
Solution 1: Test Media Interaction: Before your experiment, incubate the HMC working solution in the complete cell culture medium (without cells) for the duration of your planned experiment (e.g., 24, 48, or 72 hours). Observe for any precipitate formation. If precipitation occurs, you may need to consider using a serum-free medium for the treatment period if your experimental design allows.
-
Solution 2: Use a More Stable Formulation: For long-term experiments, using a formulation that provides greater stability in aqueous environments is recommended. Encapsulation techniques, such as using hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the stability of HMC in solution.[13]
Data Presentation: Solubility Enhancement Strategies
The following tables summarize the expected solubility improvements with different techniques. Researchers should experimentally verify the solubility in their specific systems.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Poorly Soluble | Precipitation is common when diluting from organic stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions.[4] |
| Ethanol | Soluble | Can be used as a co-solvent.[14] |
| Methanol | Soluble | [4] |
Table 2: Representative Solubility of HMC with Enhancement Techniques
| Formulation | Achievable Concentration Range (Hypothetical) | Advantages | Disadvantages |
| Co-solvent System (e.g., 5% Ethanol in Buffer) | 1 - 10 µM | Simple to prepare. | May not be sufficient for higher concentrations; potential for solvent effects on the assay. |
| Cyclodextrin Complex (e.g., HP-β-CD) | 10 - 100 µM | Significant solubility enhancement; generally low toxicity.[15] | Requires optimization of the HMC:cyclodextrin ratio. |
| Nanoemulsion | > 100 µM | High loading capacity; good stability.[12] | More complex preparation; potential for interference from surfactants. |
Experimental Protocols
Protocol 1: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol, based on the Higuchi-Connors method, is used to determine the effect of HP-β-CD on the aqueous solubility of HMC.[13]
Materials:
-
This compound (HMC)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen buffer.
-
Add Excess HMC: Add an excess amount of HMC powder to each cyclodextrin solution. Ensure that undissolved solid is visible at the bottom of each tube.
-
Equilibration: Seal the tubes and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved HMC.
-
Filtration: Carefully withdraw an aliquot from the supernatant of each tube and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered samples as needed and quantify the concentration of dissolved HMC using a validated analytical method (e.g., UV-Vis spectrophotometry at HMC's λmax or HPLC).
-
Data Analysis: Plot the concentration of dissolved HMC (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.
Caption: Workflow for a phase solubility study.
Protocol 2: Preparation of an HMC-Loaded Nanoemulsion
This protocol provides a general method for preparing an HMC nanoemulsion using the oil-in-water emulsion solvent evaporation technique.
Materials:
-
This compound (HMC)
-
Oil phase (e.g., medium-chain triglycerides, ethyl oleate)
-
Organic solvent (e.g., acetone (B3395972) or ethanol)
-
Aqueous phase (e.g., deionized water or buffer)
-
Surfactant (e.g., Polysorbate 80, Tween® 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Prepare the Organic Phase: Dissolve HMC and the surfactant in the organic solvent. Then, add the oil phase to this mixture and stir until a clear solution is formed.
-
Prepare the Aqueous Phase: The aqueous phase consists of deionized water or your chosen buffer.
-
Form the Emulsion: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization or sonication. This process should be carried out in an ice bath to prevent overheating.
-
Solvent Evaporation: After the addition is complete, continue homogenization/sonication for an additional 5-10 minutes. Then, evaporate the organic solvent using a rotary evaporator under reduced pressure.
-
Final Product: The resulting translucent liquid is the HMC-loaded nanoemulsion. It can be further characterized for particle size, zeta potential, and encapsulation efficiency.
Caption: HMC-loaded nanoemulsion preparation workflow.
References
- 1. This compound | 3327-24-0 | FH66244 [biosynth.com]
- 2. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 3327-24-0 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Hydroxy-4-methoxychalcone and the MTT Assay
Welcome to the technical support center for researchers utilizing 2'-Hydroxy-4-methoxychalcone (HMC) in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of HMC with the widely used MTT cell viability assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMC) and what is it used for?
A1: this compound (CAS No. 3327-24-0) is a chalcone, a type of flavonoid compound.[1] It has demonstrated a range of biological activities, including anti-proliferative, anti-inflammatory, and anti-angiogenic effects.[2] Researchers are investigating its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis.
Q2: What is the MTT assay and how does it work?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[1][3] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[1]
Q3: Can this compound interfere with the MTT assay?
A3: Yes, there is a potential for interference. Chalcones, due to their chemical structure containing an α,β-unsaturated carbonyl system, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This can lead to a false positive result, specifically an underestimation of the compound's cytotoxicity (i.e., an overestimation of cell viability).
Q4: How can I determine if this compound is interfering with my MTT assay?
A4: A cell-free control experiment is essential. This involves incubating HMC with the MTT reagent in cell culture medium without any cells. If a color change from yellow to purple is observed, it indicates direct reduction of MTT by the compound and suggests that the assay results will be unreliable.
Q5: What should I do if I observe interference?
A5: If interference is confirmed, it is highly recommended to use an alternative cell viability assay that is less susceptible to interference from colored or reducing compounds. Suitable alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring a released enzyme.
Troubleshooting Guide: HMC Interference in MTT Assay
This guide provides a step-by-step approach to identify and resolve issues related to the use of this compound in MTT assays.
Problem: Inconsistent or unexpectedly high cell viability results when treating with HMC.
-
Possible Cause 1: Direct MTT Reduction by HMC.
-
Troubleshooting Step: Perform a cell-free control.
-
Prepare wells with your complete cell culture medium.
-
Add this compound at the same concentrations used in your experiment.
-
Add MTT reagent as you would in your standard protocol.
-
Incubate for the same duration.
-
Add solubilization solution (e.g., DMSO).
-
Read the absorbance.
-
-
Interpretation: If the absorbance in the cell-free wells containing HMC is significantly higher than the medium-only control, direct reduction is occurring.
-
Solution: Switch to an alternative assay such as the SRB or LDH assay.
-
-
Possible Cause 2: Colorimetric Interference.
-
Troubleshooting Step: Measure the absorbance of HMC alone.
-
Prepare wells with your complete cell culture medium.
-
Add HMC at the concentrations used in your experiment.
-
Read the absorbance at the same wavelength used for formazan (typically 570 nm).
-
-
Interpretation: If HMC has significant absorbance at this wavelength, it will contribute to the final reading, leading to inaccurate results.
-
Solution: Use a plate reader that can perform background subtraction at a reference wavelength (e.g., 630 nm). If the interference is still significant, switch to a non-colorimetric assay or an assay with a different readout (e.g., fluorescence or luminescence).
-
-
Possible Cause 3: HMC Precipitation.
-
Troubleshooting Step: Visually inspect the wells under a microscope after adding HMC.
-
Interpretation: If you observe precipitate, it can interfere with the absorbance reading and may also affect the actual concentration of the compound in solution.
-
Solution: Ensure that the final solvent concentration (e.g., DMSO) is low (typically <0.5%) and that HMC is fully dissolved in the stock solution. Gentle warming or sonication of the stock solution may help. If precipitation persists, consider using a different solvent or reducing the highest concentration of HMC tested.
-
Data Presentation: Comparative Cytotoxicity of Chalcones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2',4-dihydroxy-3-methoxychalcone | HeLa | MTT | 12.80 | [4] |
| 2',4-dihydroxy-3-methoxychalcone | WiDr | MTT | 19.57 | [4] |
| 2',4-dihydroxy-3-methoxychalcone | T47D | MTT | 20.73 | [4] |
| 2,4-Dihydroxy-4'-methoxychalcone | HeLa | MTT | 74.24 µg/mL | [5] |
| Cisplatin | 11B | MTT | ~1.5 | [6] |
| Cisplatin | 11B | SRB | ~1.0 | [6] |
| Doxorubicin | HT29 | MTT | ~0.02 | [6] |
| Doxorubicin | HT29 | SRB | ~0.015 | [6] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Modified MTT Assay with Controls for HMC
Materials:
-
This compound (HMC) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Adherent or suspension cells
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of HMC in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of HMC to the respective wells.[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the HMC-treated wells).
-
Crucially, include cell-free control wells containing medium and HMC at each concentration.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well (including cell-free controls).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the cell-free HMC control wells from the corresponding treated cell wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Sulforhodamine B (SRB) Assay
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation:
-
After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[3]
-
-
Washing:
-
Remove the TCA solution and wash the plates 4-5 times with 1% acetic acid.[3]
-
Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[3]
-
Allow the plates to air-dry.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]
-
-
Absorbance Measurement:
-
Measure the optical density at 510 nm.[3]
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay (Colorimetric)
Materials:
-
Commercially available LDH assay kit (follow manufacturer's instructions) or prepare reagents.
-
Lysis solution (often provided in kits)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
Supernatant Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate containing the supernatant.
-
Incubate at room temperature for the time specified by the kit manufacturer (usually up to 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting HMC interference in the MTT assay.
Caption: Potential mechanisms of HMC interference with the MTT assay.
Caption: Principles of alternative cytotoxicity assays (SRB and LDH).
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
minimizing side reactions in the Claisen-Schmidt synthesis of 2'-Hydroxy-4-methoxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the Claisen-Schmidt synthesis of 2'-Hydroxy-4-methoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of 2'-hydroxyacetophenone (B8834) with 4-methoxybenzaldehyde (B44291) in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by dehydration to yield the α,β-unsaturated ketone, this compound.
Q2: Which catalyst is most effective for this synthesis?
A2: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are highly effective for this reaction. The choice between them often depends on availability and cost, as both can provide high yields under optimized conditions. For the synthesis of the related 2'-hydroxychalcone (B22705), sodium hydroxide has been shown to be a superior catalyst compared to lithium hydroxide, calcium hydroxide, and magnesium hydroxide.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The main side reactions include:
-
Self-condensation of 2'-hydroxyacetophenone: The enolate of 2'-hydroxyacetophenone can react with another molecule of itself.
-
Cannizzaro Reaction: The disproportionation of 4-methoxybenzaldehyde in the presence of a strong base, yielding 4-methoxybenzyl alcohol and 4-methoxybenzoic acid. This is more prevalent at high base concentrations.
-
Michael Addition: The enolate of 2'-hydroxyacetophenone can add to the α,β-unsaturated ketone of the newly formed chalcone.
-
Cyclization to Flavanone: The 2'-hydroxyl group can undergo an intramolecular Michael addition (oxa-Michael reaction) to the α,β-unsaturated system of the chalcone, leading to the formation of 4'-methoxyflavanone, particularly under acidic or prolonged basic conditions.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (2'-hydroxyacetophenone and 4-methoxybenzaldehyde) and the formation of the this compound product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst | Ensure the base (e.g., NaOH, KOH) is fresh and has not absorbed atmospheric CO₂. Use a freshly prepared aqueous solution. For 2'-hydroxychalcones, a 40% NaOH solution has been shown to be effective. |
| Suboptimal Reaction Temperature | Temperature has a significant impact on yield and purity. For the synthesis of 2'-hydroxychalcone, a reaction temperature of 0°C provided the best yield. Higher temperatures can promote side reactions. |
| Incorrect Stoichiometry | Start with a 1:1 molar ratio of 2'-hydroxyacetophenone to 4-methoxybenzaldehyde. A slight excess of the aldehyde can be used to ensure complete consumption of the ketone. |
| Insufficient Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time. For a similar 2'-hydroxychalcone synthesis, the reaction was complete in approximately 4 hours. |
| Poor Reactant Solubility | Ensure that the reactants are adequately dissolved in the chosen solvent. Isopropyl alcohol has been identified as a superior solvent for 2'-hydroxychalcone synthesis compared to methanol (B129727) or ethanol. |
Issue 2: Formation of Multiple Products (Impure Product)
| Side Product | How to Avoid |
| Self-Condensation of Ketone | Slowly add the base to the mixture of the aldehyde and ketone to favor the cross-condensation reaction. |
| Cannizzaro Reaction Products | Use the minimum effective concentration of the base. High concentrations of strong bases favor the Cannizzaro reaction. Lowering the reaction temperature can also mitigate this side reaction. |
| Michael Adduct | Optimize the reaction time and temperature; shorter reaction times and lower temperatures can minimize the formation of the Michael adduct. |
| 4'-Methoxyflavanone (Cyclization) | Minimize prolonged reaction times in the presence of a strong base. After the initial reaction, neutralize the mixture with acid during workup to prevent base-catalyzed cyclization. If cyclization is a significant issue, consider alternative workup procedures.[1][2] |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2'-Hydroxychalcone *
| Catalyst | Yield (%) |
| Sodium Hydroxide (NaOH) | High |
| Lithium Hydroxide (LiOH) | Low |
| Calcium Hydroxide (Ca(OH)₂) | Ineffective |
| Magnesium Hydroxide (Mg(OH)₂) | Ineffective |
*Data adapted from a study on the synthesis of the parent 2'-hydroxychalcone.
Table 2: Effect of Solvent on the Yield of 2'-Hydroxychalcone *
| Solvent | Efficacy |
| Isopropyl Alcohol | Best |
| Methanol | Lower |
| Ethanol | Lower |
| Acetonitrile | Lower |
| Dichloromethane | Lower |
| Tetrahydrofuran | Lower |
*Data adapted from a study on the synthesis of the parent 2'-hydroxychalcone.
Table 3: Effect of Temperature on the Yield of 2'-Hydroxychalcone *
| Temperature (°C) | Yield |
| 0 | Best |
| Room Temperature | Lower |
*Data adapted from a study on the synthesis of the parent 2'-hydroxychalcone.
Experimental Protocols
Protocol 1: Optimized Synthesis of 2'-Hydroxychalcone (Model Protocol)
This protocol describes the optimized synthesis of the parent 2'-hydroxychalcone and can be adapted for this compound by using 4-methoxybenzaldehyde.
-
Materials:
-
2'-hydroxyacetophenone (0.05 mol)
-
Benzaldehyde (0.05 mol) - substitute with 4-methoxybenzaldehyde for the target molecule
-
Sodium Hydroxide (40% aqueous solution, 20 mL)
-
Isopropyl Alcohol (50 mL)
-
Hydrochloric Acid (10% aqueous solution)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in isopropyl alcohol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the 40% sodium hydroxide solution to the stirred mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold 10% hydrochloric acid to neutralize the base and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[3]
-
Visualizations
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Troubleshooting workflow for minimizing side reactions.
Caption: Competing reaction pathways in the synthesis.
References
Technical Support Center: Resolving Overlapping NMR Signals in 2'-Hydroxy-4-methoxychalcone
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges with overlapping signals in the NMR spectrum of 2'-Hydroxy-4-methoxychalcone. This document provides troubleshooting advice, detailed experimental protocols, and data interpretation guidance to facilitate accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in the 1H NMR spectrum of this compound often overlapping?
A1: The aromatic region of the 1H NMR spectrum of this compound (typically between δ 6.5 and 8.0 ppm) is often congested due to the presence of multiple protons on two different phenyl rings. The electronic environments of these protons can be very similar, leading to close chemical shifts and resulting in complex, overlapping multiplets that are difficult to assign accurately.
Q2: What is the simplest first step to try and resolve these overlapping aromatic signals?
A2: The most straightforward initial approach is to re-acquire the 1H NMR spectrum in a different deuterated solvent. The interactions between the solute (your chalcone) and the solvent can alter the chemical shifts of the protons, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS). Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bonding solvent like acetone-d₆ can often induce sufficient separation of the overlapping signals.
Q3: Changing the solvent didn't fully resolve the overlapping signals. What is the next logical step?
A3: If solvent effects are insufficient, employing 2D NMR techniques is the most powerful next step. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, helping to trace the connectivity within each aromatic ring. For more complex overlap, ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) is invaluable as it correlates each proton to its directly attached carbon, utilizing the typically wider chemical shift dispersion of the ¹³C spectrum to resolve the proton signals.
Q4: Some of the vinylic proton signals (H-α and H-β) are overlapping with the aromatic signals. How can I distinguish them?
A4: The vinylic protons (H-α and H-β) can be distinguished from the aromatic protons primarily by their coupling constant (J-value). These protons typically exhibit a large trans-vinylic coupling constant of approximately 15-16 Hz, which is significantly larger than the typical ortho-coupling in aromatic systems (around 7-9 Hz). A ¹H-¹H COSY experiment will also show a distinct cross-peak between H-α and H-β, confirming their direct coupling.
Q5: What are Lanthanide Shift Reagents (LSRs) and can they help in resolving the spectrum of this compound?
A5: Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl and carbonyl groups present in this compound.[1] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[1] This can effectively spread out the overlapping signals, simplifying the spectrum.[1][2] Europium-based reagents like Eu(fod)₃ typically cause downfield shifts.[1]
Data Presentation
The following table presents typical ¹H and ¹³C NMR chemical shift ranges for this compound, compiled from data for structurally similar chalcones. Actual values may vary depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-α | 7.3 - 7.6 (d) | 120 - 125 | Doublet, J ≈ 15-16 Hz |
| H-β | 7.7 - 8.0 (d) | 140 - 145 | Doublet, J ≈ 15-16 Hz |
| OCH₃ | 3.8 - 3.9 (s) | 55 - 56 | Singlet, 3H |
| OH | 12.0 - 13.0 (s) | - | Broad singlet, exchangeable with D₂O |
| H-3', H-5' | 6.4 - 6.6 (m) | 101 - 108 | Multiplet |
| H-6' | 7.8 - 8.0 (d) | 130 - 132 | Doublet |
| H-3, H-5 | 6.9 - 7.1 (d) | 114 - 116 | Doublet |
| H-2, H-6 | 7.5 - 7.7 (d) | 130 - 132 | Doublet |
| C=O | - | 190 - 195 | |
| C-1' | - | 112 - 115 | |
| C-2' | - | 163 - 165 | |
| C-4' | - | 165 - 167 | |
| C-1 | - | 127 - 129 | |
| C-4 | - | 161 - 163 |
Note: Primed numbers refer to the 2'-hydroxy substituted ring.
Experimental Protocols
Protocol 1: Resolving Overlapping Signals Using 2D NMR Spectroscopy
This protocol outlines the general steps for acquiring and interpreting COSY, HSQC, and HMBC spectra to resolve overlapping signals.
1. Sample Preparation:
-
Dissolve 5-15 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or brief sonication may be necessary.
2. ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin coupling networks.
-
Acquisition:
-
Load a standard COSY pulse sequence.
-
Set the spectral width to encompass all proton signals (e.g., 0-14 ppm).
-
Acquire a sufficient number of scans (e.g., 4-8) for each of the 128-256 t₁ increments.
-
-
Interpretation:
-
Cross-peaks in the 2D spectrum indicate that the two protons on the diagonal are scalar (J) coupled.
-
Trace the connectivities to identify protons within the same spin system (e.g., the protons on the 4-methoxyphenyl (B3050149) ring).
-
3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons.
-
Acquisition:
-
Load a standard HSQC pulse sequence (e.g., with gradient selection for sensitivity enhancement).
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Interpretation:
-
Each cross-peak correlates a proton signal on the F2 (horizontal) axis with its directly bonded carbon signal on the F1 (vertical) axis.
-
This is highly effective for resolving overlapping proton signals as the attached carbons often have well-separated chemical shifts.
-
4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Acquisition:
-
Load a standard HMBC pulse sequence.
-
Use the same spectral widths as for the HSQC experiment.
-
The experiment is optimized for a long-range coupling constant (nJCH), typically around 8 Hz.
-
-
Interpretation:
-
Cross-peaks show correlations between protons and carbons separated by two or three bonds.
-
This is crucial for connecting different spin systems and for assigning quaternary carbons (which do not appear in the HSQC spectrum). For example, look for correlations from the methoxy (B1213986) protons to the C-4 carbon.
-
Protocol 2: Using a Lanthanide Shift Reagent (LSR)
1. Initial Spectrum:
-
Dissolve approximately 10-20 mg of this compound in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.
2. Prepare LSR Stock Solution:
-
Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.
3. Titration:
-
Add a small, known aliquot of the LSR stock solution to the NMR tube containing your sample.
-
Gently mix the sample and acquire a new ¹H NMR spectrum.
4. Analysis and Optimization:
-
Observe the changes in the chemical shifts of the signals. The magnitude of the induced shift is proportional to the concentration of the LSR and inversely related to the distance between the lanthanide ion and the proton.
-
Continue adding small increments of the LSR solution and acquiring spectra until the overlapping signals are sufficiently resolved.
-
Caution: Excessive amounts of LSR can cause significant line broadening, which may obscure coupling information.
Visualizations
Caption: Workflow for resolving overlapping NMR signals.
Caption: Troubleshooting decision tree for overlapping NMR signals.
References
Technical Support Center: Synthesis of 2'-Hydroxy-4-methoxychalcone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2'-Hydroxy-4-methoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 2'-hydroxyacetophenone (B8834) with 4-methoxybenzaldehyde (B44291).[2]
Q2: Which catalyst is recommended for the Claisen-Schmidt condensation to produce this compound?
A2: Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most effective and commonly used catalysts for this synthesis, often leading to high yields.[3][4] While other bases can be used, NaOH and KOH generally provide the best catalytic activity.[3] Acid catalysts can also be employed, but they typically result in lower yields ranging from 10-40%.[4]
Q3: What are the typical yields for this compound synthesis?
A3: Yields can vary significantly depending on the reaction conditions. Under optimized, base-catalyzed conditions, yields can be quite high, sometimes reaching up to 96%.[5] However, factors such as catalyst choice, solvent, temperature, and reaction time can all impact the final yield.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][6] By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., hexane/ethyl acetate), you can observe the consumption of the starting materials (2'-hydroxyacetophenone and 4-methoxybenzaldehyde) and the formation of the product.[1]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The base catalyst (e.g., NaOH, KOH) may be old or have degraded. Use a fresh, high-purity batch of the catalyst.[7] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction's progress using TLC. If starting materials are still present, consider extending the reaction time.[6][7] |
| Suboptimal Temperature | Temperature can significantly affect the yield. While many syntheses proceed at room temperature, some may require cooling (e.g., 0°C) to minimize side reactions, while others might benefit from gentle heating to proceed to completion.[3][8] An optimized method found that 0°C produced the best yield.[3] |
| Poor Reactant Solubility | If the reactants are not fully dissolved, the reaction rate will be slow and incomplete. Ensure a suitable solvent is used and that all reactants are fully dissolved. Isopropyl alcohol has been shown to be an effective solvent.[3] |
| Incorrect Stoichiometry | The ratio of reactants can impact the yield. A slight excess of the aldehyde can sometimes be beneficial.[1] |
| Presence of Water in Solvent | Water or other protic impurities in the solvent can quench the enolate ion, hindering the reaction. Ensure the use of a dry solvent if required by the specific protocol.[6] |
Issue 2: Formation of Side Products
The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which complicates purification and reduces the yield.[1]
| Common Side Products | How to Minimize |
| Self-condensation of Ketone | This occurs when the enolate of 2'-hydroxyacetophenone attacks another molecule of the ketone instead of the aldehyde. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base catalyst.[6] |
| Cannizzaro Reaction of Aldehyde | Aromatic aldehydes without α-hydrogens, like 4-methoxybenzaldehyde, can undergo a disproportionation reaction in the presence of a strong base to yield an alcohol and a carboxylic acid.[1] To mitigate this, use a milder base, lower the reaction temperature, or carefully control the stoichiometry to avoid a large excess of base.[1] |
| Michael Addition | The enolate of the ketone can perform a 1,4-addition to the newly formed chalcone (B49325). Using a slight excess of the aldehyde or running the reaction at a lower temperature can help minimize this.[1] |
Issue 3: Product is an Oil and Fails to Crystallize
The formation of an oily product instead of a solid can be due to impurities or the intrinsic properties of the chalcone itself.[6]
| Troubleshooting Steps |
| Verify Purity |
| Induce Crystallization |
Issue 4: Challenges in Scaling Up
Transitioning from a laboratory scale to a larger production scale introduces new challenges.
| Challenge | Recommended Action |
| Exothermic Reaction Control | The Claisen-Schmidt condensation is often exothermic. On a larger scale, heat dissipation becomes critical. Poor temperature control can lead to an increase in side reactions and a decrease in yield.[9] Implement a controlled, slow addition of reactants and ensure the reactor has an efficient cooling system and temperature monitoring.[8] |
| Mixing and Mass Transfer | Ensuring efficient mixing in larger reactors is more difficult and can lead to localized "hot spots" and incomplete reactions. Optimize the stirring speed and consider using a reactor with baffles to improve mixing efficiency.[9] |
| Product Isolation and Purification | Isolating and purifying large quantities of the product can be challenging. Crystallization processes that work well on a small scale may not be directly transferable. Develop a robust crystallization protocol and consider using larger-scale filtration equipment like a Nutsche filter.[8][9] |
Quantitative Data Summary
The following table summarizes reaction conditions from various studies to provide a comparative overview.
| Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 40% NaOH | Isopropyl Alcohol | 0°C | 4h | ~96% | [3][5] |
| NaOH | Ethanol | Room Temp. | Overnight | 74% | |
| KOH | Ethanol | 40°C | 12h | High | [10] |
| NaOH (solid) | Solvent-free (grinding) | Room Temp. | 30 min | - | [4] |
| KOH | Solvent-free (ball mill) | Room Temp. | 2 x 30 min cycles | 96% | [11] |
Experimental Protocols
Optimized Synthesis of this compound[3]
This protocol is based on an optimized method to achieve a high yield.
Materials:
-
2'-hydroxyacetophenone (0.05 mol)
-
4-methoxybenzaldehyde (0.05 mol)
-
40% Sodium Hydroxide (NaOH) solution (20 mL)
-
Isopropyl Alcohol (IPA) (50 mL)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of 4-methoxybenzaldehyde in 50 mL of Isopropyl Alcohol in a round-bottom flask.
-
Cool the mixture to 0°C using an ice bath while stirring.
-
Slowly add 20 mL of a 40% aqueous NaOH solution to the mixture.
-
Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, acidify the mixture with dilute HCl to neutralize the excess NaOH, which will cause the product to precipitate.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts and impurities.
-
Dry the purified this compound.
Visualizations
Caption: Experimental workflow for the optimized synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Aldol Condensation: The Synthesis of | Chegg.com [chegg.com]
- 3. ajrconline.org [ajrconline.org]
- 4. scitepress.org [scitepress.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reproducibility Challenges in 2'-Hydroxy-4-methoxychalcone Bioassays: A Technical Support Center
Poor reproducibility in bioassays is a significant hurdle in the advancement of scientific research and drug development. For researchers working with 2'-Hydroxy-4-methoxychalcone, a promising bioactive compound, consistent and reliable experimental results are paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays of this compound, fostering more robust and reproducible research.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems that can lead to poor reproducibility in this compound bioassays.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Question: My IC50 values for this compound in cytotoxicity assays are inconsistent across experiments. What could be the cause?
Answer: High variability in cytotoxicity assays is a frequent challenge, often stemming from the compound's physicochemical properties and experimental technique. Here’s a step-by-step troubleshooting guide:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Precipitation: this compound is a hydrophobic compound with low aqueous solubility. Precipitation upon dilution in cell culture media is a major source of variability. | - Optimize Stock Solution & Dilution: Prepare a high-concentration stock solution in 100% DMSO. For experiments, perform serial dilutions in pre-warmed (37°C) serum-free media before adding to the final culture. Keep the final DMSO concentration below 0.5% (v/v) to minimize solvent toxicity. - Solubility Assessment: Before conducting the bioassay, perform a solubility test by adding your highest concentration of the compound to the cell culture medium and visually inspecting for precipitation under a microscope after a few hours of incubation. |
| Inconsistent Cell Seeding: Uneven cell density across wells leads to variable metabolic activity and, consequently, inconsistent results. | - Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to prevent cell settling. - Consistent Pipetting Technique: Use a consistent pipetting technique for all wells. |
| Interference with Assay Reagents: Chalcones, due to their chemical structure, can directly reduce tetrazolium salts (like MTT), leading to false-positive results (lower apparent cytotoxicity). | - Include a Cell-Free Control: Run a control plate with the compound and MTT reagent in cell-free media to assess any direct reduction. If significant, consider alternative cytotoxicity assays like LDH release or cell counting. |
| Variable Incubation Times: Inconsistent exposure times to the compound will lead to different levels of cytotoxicity. | - Standardize Incubation Periods: Ensure precise and consistent incubation times for all plates and experiments. |
dot
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
Issue 2: Poor Reproducibility in Anti-Inflammatory Assays (e.g., NO, Cytokine Measurement)
Question: I am observing significant day-to-day variation in the inhibition of nitric oxide (NO) production by this compound in LPS-stimulated macrophages. How can I improve the consistency?
Answer: Anti-inflammatory assays are sensitive to a variety of factors. Ensuring the health and responsiveness of your cells, as well as the quality of your reagents, is critical.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cellular Health and Passage Number: Macrophage cell lines (e.g., RAW 264.7) can lose their responsiveness to LPS at high passage numbers. | - Use Low Passage Cells: Maintain a stock of low-passage cells and thaw a new vial regularly. - Monitor Cell Morphology: Regularly check the morphology of your cells to ensure they are healthy. |
| LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots and with storage. | - Aliquot and Store LPS Properly: Upon receipt, reconstitute LPS, aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Test New Lots of LPS: When starting with a new lot of LPS, perform a dose-response curve to determine the optimal concentration for stimulation. |
| Compound Stability in Media: this compound may degrade in cell culture media over the course of the experiment, leading to an underestimation of its activity. | - Prepare Fresh Compound Dilutions: Always prepare fresh dilutions of the compound immediately before each experiment. - Assess Stability: To confirm stability, incubate the compound in media for the duration of your experiment, and then analyze its integrity via HPLC. |
| Variability in Assay Timing: The kinetics of NO and cytokine production can be rapid. Inconsistent timing of sample collection can introduce variability. | - Strict Adherence to Timelines: Standardize the timing of cell stimulation, compound treatment, and supernatant collection. |
dot
Caption: A generalized workflow for in vitro anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for bioassays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally at or below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
Q2: How can I confirm the purity of my synthesized this compound?
A2: Impurities in your compound can significantly affect bioassay results. The purity of synthesized this compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical structure and purity should be confirmed before use in biological experiments.
Q3: Are there any known signaling pathways affected by this compound that I should consider in my experimental design?
A3: Yes, this compound has been reported to modulate several key signaling pathways. Understanding these can help in designing more targeted experiments and interpreting your results. Key pathways include:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): This compound is known to be a PPARγ agonist, which plays a role in its anti-inflammatory and anti-atherosclerotic effects.[1]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: It has been shown to inhibit the phosphorylation of p44/42 MAPK (ERK1/2), which is involved in cell proliferation.[1]
-
Nuclear Factor-kappa B (NF-κB) Pathway: Like many chalcones, it is expected to inhibit the NF-κB pathway, a central regulator of inflammation.
dot
Caption: Key signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize reported quantitative data for this compound and its derivatives in various bioassays. Note that experimental conditions can influence absolute values, and direct comparison between different studies should be made with caution.
Table 1: Cytotoxicity of this compound and Derivatives
| Compound | Cell Line | Assay | IC50 (µM) |
| 2'-Hydroxy-4'-methoxychalcone | U937 (Human monocytic leukemia) | Trypan Blue Exclusion | >20 (weaker than 2'-hydroxychalcone)[2] |
| 2'-hydroxy-4''-methoxychalcone | CLBL-1 (Canine Lymphoma) | Not specified | 16.2 ± 1.3 |
| 2'-hydroxy-2'',5''-dimethoxychalcone | CLBL-1 (Canine Lymphoma) | Not specified | 15.8 ± 1.1 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Inflammatory Stimulus | Measured Mediator | Concentration | % Inhibition / Effect |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | LPS | Nitric Oxide (NO) | 20 µM | Significant mitigation[3] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | 20 µM | Significant mitigation[3] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | LPS | Inflammatory Cytokines | 20 µM | Significant mitigation[3] |
| This compound (AN07) | Human Aortic Smooth Muscle Cells | Ox-LDL | IL-1β, IL-6 | Not specified | Decreased upregulation[1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.5% DMSO) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
References
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Activity of 2'-Hydroxy-4-methoxychalcone and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the synthetic chalcone (B49325), 2'-Hydroxy-4-methoxychalcone, and the well-established corticosteroid, dexamethasone (B1670325). This document synthesizes available experimental data to offer an objective overview of their respective mechanisms of action, potency, and experimental validation.
Executive Summary
Inflammation is a complex biological response implicated in numerous pathologies, making the development of effective anti-inflammatory agents a cornerstone of pharmaceutical research. Dexamethasone, a potent synthetic glucocorticoid, is a widely used anti-inflammatory drug, known for its broad efficacy but also for its potential side effects with long-term use. This compound is a member of the chalcone family of compounds, which are precursors to flavonoids and have demonstrated a wide range of pharmacological activities, including anti-inflammatory effects. This guide explores the comparative anti-inflammatory profiles of these two compounds, drawing on in vitro and in vivo experimental findings.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative anti-inflammatory activity of this compound and dexamethasone. It is important to note that the data is compiled from various studies and direct comparison of absolute values should be interpreted with caution due to potential variations in experimental conditions.
| Parameter | This compound | Dexamethasone | Cell/System |
| Inhibition of Prostaglandin E2 (PGE2) Production | IC50: 3 µM[1] | - | Rat Peritoneal Macrophages[1] |
| Inhibition of Nitric Oxide (NO) Production | - | IC50: < 200 nM | BV-2 Microglial Cells |
| Inhibition of Cyclooxygenase-2 (COX-2) Expression | Potent Inhibition[1] | Inhibition via mRNA destabilization[2] | Rat Peritoneal Macrophages, HeLa Cells[1][2] |
| Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression | Potent Inhibition[1] | Dose-dependent inhibition[3] | Murine Macrophage (RAW 264.7), J774 Macrophages[1][3] |
| Inhibition of TNF-α Production | Significant Reduction | Significant Reduction | Murine Macrophage (RAW 264.7) |
| Inhibition of IL-1β Production | Significant Reduction[4] | Significant Reduction | Human Aortic Smooth Muscle Cells[4] |
| Inhibition of IL-6 Production | Significant Reduction[4] | Significant Reduction | Human Aortic Smooth Muscle Cells[4] |
Mechanisms of Anti-Inflammatory Action
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
This compound: This chalcone derivative primarily functions by inhibiting the expression of pro-inflammatory enzymes and cytokines. Its mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways. By inhibiting these transcription factors, it downregulates the expression of genes encoding for inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][4]
Dexamethasone: As a glucocorticoid, dexamethasone binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus where it modulates gene expression. Its anti-inflammatory effects are mediated through several mechanisms:
-
Transrepression: The GR complex can directly interact with and inhibit pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from activating the transcription of inflammatory genes.[5]
-
Transactivation: The GR complex can upregulate the expression of anti-inflammatory proteins, such as Annexin A1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of prostaglandins (B1171923) and leukotrienes.
-
mRNA Destabilization: Dexamethasone can decrease the stability of mRNAs encoding for pro-inflammatory proteins like COX-2 and iNOS, leading to their reduced expression.[2][3]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and dexamethasone.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2'-Hydroxy-4-methoxychalcone: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals evaluating the anticancer efficacy of 2'-Hydroxy-4-methoxychalcone (HMC). This document provides a comparative analysis of HMC's activity in various cancer cell lines, supported by experimental data and detailed protocols.
Chalcones, a class of natural and synthetic compounds, have garnered significant attention in oncology for their diverse pharmacological properties.[1] Among these, this compound (HMC) and its derivatives have emerged as promising candidates with potent antimitotic, pro-apoptotic, and anti-angiogenic effects.[2][3] This guide synthesizes findings from multiple preclinical studies to offer an objective comparison of HMC's performance against various cancer cell lines, providing valuable insights for further research and development.
Comparative Anticancer Activity of this compound and its Derivatives
The efficacy of an anticancer compound is primarily evaluated by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activity of HMC and its related chalcone (B49325) derivatives across a range of human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| 2'-Hydroxy-4'-methoxychalcone (B191446) (HMC) | Lewis Lung Carcinoma | Lung | - | [4] |
| 2'-Hydroxy-4'-methoxychalcone (HMC) | Sarcoma 180 | Sarcoma | - | [4] |
| 2',4-Dihydroxy-3-methoxychalcone | HeLa | Cervical | 12.80 µg/mL | [5][6] |
| 2',4-Dihydroxy-3-methoxychalcone | WiDr | Colon | 19.57 µg/mL | [5][6] |
| 2',4-Dihydroxy-3-methoxychalcone | T47D | Breast | 20.73 µg/mL | [5][6] |
| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa | Cervical | 8.53 µg/mL | [5][6] |
| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr | Colon | 2.66 µg/mL | [5][6] |
| 2',4',4-Trihydroxy-3-methoxychalcone | T47D | Breast | 24.61 µg/mL | [5][6] |
| 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | RPMI8226 | Multiple Myeloma | 25.97 | [1] |
| 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | MM.1S | Multiple Myeloma | 18.36 | [1] |
| 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | U266 | Multiple Myeloma | 15.02 | [1] |
| 2'-Hydroxychalcone | MCF-7 | Breast | 37.74 ± 1.42 | [7] |
| 2'-Hydroxychalcone | CMT-1211 | Breast (murine) | 34.26 ± 2.20 | [7] |
| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | KYSE-450 | Esophageal | 4.97 | [8] |
| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | Eca-109 | Esophageal | 9.43 | [8] |
Note: Some studies reported significant tumor inhibition without specifying IC50 values.[4]
Mechanisms of Anticancer Action
This compound and its analogs exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[2]
Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that these compounds can trigger programmed cell death in cancer cells.[2] For instance, some derivatives induce apoptosis by activating caspase cascades, including caspase-2, -3, -7, and -9, and promoting the cleavage of poly(ADP-ribose) polymerase (PARP).[2][9] This process is often mediated through the mitochondrial apoptotic pathway.[2]
Furthermore, HMC has been observed to cause cell cycle arrest, particularly at the G2/M phase.[2][9] This disruption of the cell cycle prevents cancer cells from proliferating. Other related chalcones have been shown to induce G1 phase arrest by downregulating key proteins like cyclin D1 and CDK4.[10][11]
Inhibition of Tubulin Polymerization
A key mechanism of action for a benzochalcone derivative of HMC is the inhibition of tubulin polymerization.[2][9] By disrupting microtubule dynamics, the compound leads to the formation of abnormal mitotic spindles, which in turn triggers G2/M cell cycle arrest and subsequent apoptosis.[2][9]
Modulation of Signaling Pathways
The anticancer activity of HMC and its derivatives is also linked to their ability to modulate critical signaling pathways involved in cancer cell growth and survival. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is one such target.[9] Phosphorylation of JNK1/2, Erk1/2, and p38 kinase has been observed following treatment with an HMC derivative, and inhibition of these kinases can abrogate the induced apoptosis.[9] Additionally, the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival, has been identified as a target for some methoxychalcone derivatives.[1][11]
Caption: Signaling pathway of HMC derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: Cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[6][8]
-
MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are calculated using appropriate software.[8]
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.[8]
-
Cell Harvesting: Adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.[8]
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.
Caption: Workflow for anticancer activity evaluation.
Conclusion
This compound and its derivatives demonstrate significant anticancer activity across a variety of cancer cell lines. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, makes them promising candidates for further preclinical and clinical investigation. This guide provides a foundational overview to aid researchers in the strategic design of future studies aimed at developing novel chalcone-based cancer therapeutics.
References
- 1. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2'-Hydroxy-4'-Methoxychalcone|Research Compound [benchchem.com]
- 4. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: 2'-Hydroxy-4-methoxychalcone and its Demethylated Analog, 2',4'-Dihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2'-Hydroxy-4-methoxychalcone and its demethylated analog, 2',4'-dihydroxychalcone (B613834). Chalcones, belonging to the flavonoid family, are a class of organic compounds recognized for their broad spectrum of biological activities. The substitution pattern on their aromatic rings plays a pivotal role in their pharmacological effects. This document aims to objectively compare the physicochemical properties and biological activities of these two closely related chalcones, supported by experimental data and detailed protocols to assist researchers in their drug discovery and development endeavors.
Physicochemical Properties
The primary structural difference between this compound and 2',4'-dihydroxychalcone is the presence of a methoxy (B1213986) group at the 4-position of the B-ring in the former, which is replaced by a hydroxyl group in the latter. This seemingly minor difference in functional groups can significantly influence their physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which in turn can affect their bioavailability and interaction with biological targets.
| Property | This compound | 2',4'-Dihydroxychalcone |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₅H₁₂O₃ |
| Molecular Weight | 254.28 g/mol | 240.25 g/mol |
| Appearance | Yellow crystalline solid | Yellow solid |
| Melting Point | 109 °C | 178-182 °C |
| LogP (Predicted) | ~3.8 | ~2.8 |
Comparative Biological Activities
Both this compound and 2',4'-dihydroxychalcone have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The following tables summarize the available quantitative data for a direct comparison of their potency.
Anticancer Activity (IC₅₀ Values in µM)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound | 2',4'-Dihydroxychalcone |
| MCF-7 | Breast Cancer | 15.4 | 8.4 - 34.3 |
| HeLa | Cervical Cancer | 21.7 | - |
| A549 | Lung Cancer | 18.9 | - |
| HT-29 | Colorectal Cancer | - | 15.3 - 36.3 |
| PC-3 | Prostate Cancer | - | 9.3 - 29.4 |
Anti-inflammatory and Antioxidant Activities
| Assay | Parameter | This compound | 2',4'-Dihydroxychalcone |
| Griess Assay | Nitric Oxide (NO) Production Inhibition | >20 µM (in RAW 264.7 cells) | - |
| DPPH Radical Scavenging | Antioxidant Activity (IC₅₀) | - | - |
Note: While both compounds are reported to have anti-inflammatory and antioxidant activities, direct comparative IC₅₀ values from the same studies were not consistently available in the initial search.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines the protocols for key bioassays used to evaluate the activities of these chalcones.
Synthesis of Chalcones: Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).
Materials:
-
Appropriate substituted acetophenone (e.g., 2'-hydroxyacetophenone)
-
Appropriate substituted benzaldehyde (e.g., 4-methoxybenzaldehyde (B44291) or 4-hydroxybenzaldehyde)
-
Aqueous solution of a strong base (e.g., 40-50% KOH or NaOH)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Dilute HCl
Procedure:
-
Dissolve one equivalent of the substituted acetophenone in ethanol in a round-bottom flask with stirring.
-
Add one equivalent of the substituted benzaldehyde to the solution.
-
Slowly add the aqueous base solution dropwise to the reaction mixture at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into an ice-water bath.
-
Acidify the mixture with dilute HCl to precipitate the chalcone (B49325).
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (this compound and 2',4'-dihydroxychalcone) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the chalcone derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[2][3]
-
Prepare serial dilutions of the test compounds and a positive control.
-
In a 96-well plate, mix the DPPH solution with different concentrations of the test compounds. Include a control with only DPPH solution and the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2][3]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the chalcones for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathway Modulation
Chalcones exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating the key pathways affected by these compounds.
Figure 1: General experimental workflow for the synthesis and biological evaluation of chalcones.
Figure 2: Inhibition of the NF-κB signaling pathway by chalcones.
Figure 3: Activation of the Nrf2 antioxidant response pathway by chalcones.
Conclusion
Both this compound and its demethylated analog, 2',4'-dihydroxychalcone, demonstrate significant potential as scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The available data suggests that the presence of a hydroxyl group at the 4-position in 2',4'-dihydroxychalcone may enhance its cytotoxic activity against certain cancer cell lines compared to its methoxylated counterpart. However, a direct comparison is often challenging due to variations in experimental conditions across different studies.
The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers to design and conduct further comparative studies. A head-to-head evaluation of these two compounds under standardized assay conditions is warranted to definitively elucidate the structure-activity relationships and to identify the more promising candidate for further preclinical and clinical development.
References
Unveiling the Multifaceted Bioactivity of 2'-Hydroxy-4-methoxychalcone: A Cross-Validation Through Multiple Bioassays
For Immediate Release
A Comprehensive Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the biological effects of 2'-Hydroxy-4-methoxychalcone, a chalcone (B49325) derivative with significant therapeutic potential. Through a cross-validation approach utilizing multiple bioassays, this document offers a comparative overview of its anticancer, anti-inflammatory, and antioxidant properties, benchmarked against other relevant compounds. The data is presented in a clear, quantitative format, supplemented with detailed experimental protocols and visual diagrams of key signaling pathways and workflows to facilitate informed research and development decisions.
Quantitative Bioassay Data Summary
The biological efficacy of this compound has been rigorously assessed across a spectrum of in vitro and in vivo bioassays. The following tables summarize the key quantitative findings, offering a direct comparison of its potency in various biological contexts.
Table 1: Anticancer Activity of this compound and Comparator Compounds
| Compound | Bioassay | Cell Line/Model | Result |
| This compound | Clonogenicity Assay | Capan-1 (Pancreatic) | Most effective inhibitor of clonogenicity among tested benzochalcones[1] |
| Cell Proliferation Assay | Various human solid tumor cell lines | Inhibited cell proliferation[1] | |
| Xenograft Tumor Model | Nude mice with xenografted tumors | Suppressed tumor growth[1] | |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick embryo | Decreased angiogenesis[2] | |
| Mouse Matrigel Plug Assay | ICR mice | Inhibited bFGF-induced vessel formation[2] | |
| In vivo Tumor Model | Mice with Lewis Lung Carcinoma | 27.2% inhibition of tumor volume (30 mg/kg)[2] | |
| In vivo Tumor Model | ICR mice with Sarcoma 180 | 33.7% suppression in tumor weight (30 mg/kg)[2] | |
| Licochalcone A | Cell Viability Assay (MTT) | HCT-116 (Colon) | IC50: ~7-8.8 µM |
| Xanthohumol | Cell Viability Assay (MTT) | HCT-15 (Colon) | IC50: 3.6 µM |
| MDA-MB-231 (Breast) | IC50: 6.7 µM | ||
| 5-Fluorouracil (5-FU) | Cell Viability Assay (MTT) | Hela (Cervical) | IC50: 43.75 µM[3] |
| HepG2 (Liver) | IC50: 45.38 µM[3] |
Table 2: Anti-inflammatory Activity of this compound and a Comparator
| Compound | Bioassay | Cell Line/Model | Target/Parameter | Result |
| This compound | LPS-induced Inflammation | RAW 264.7 macrophages | iNOS and COX-2 expression | Attenuated expression[4] |
| Nitric Oxide (NO) and PGE2 production | Mitigated production | |||
| Reactive Oxygen Species (ROS) | Attenuated elevation[4] | |||
| Ox-LDL-induced Inflammation | Human aortic smooth muscle cells | IL-1β and IL-6 upregulation | Decreased upregulation | |
| Resveratrol | LPS-induced Inflammation | RAW 264.7 macrophages | TNF-α and IL-6 secretion | Reduced secretion |
| PGE2 production | Inhibited production |
Table 3: Antioxidant and Other Bioactivities of this compound
| Compound | Bioassay | Target/Parameter | Result |
| This compound | DPPH Radical Scavenging Assay | DPPH radical | Exhibited antioxidant activity |
| Acetylcholinesterase (AChE) Inhibition Assay | Human AChE | IC50: 40-85 µM | |
| Tubulin Polymerization Assay | Tubulin | Inhibited polymerization[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are the protocols for key bioassays cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or comparator compounds. Include a vehicle-treated control group. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Window Creation: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 7 or 8, place a sterile filter paper disc or a biocompatible scaffold containing this compound or a control substance onto the CAM.
-
Incubation and Observation: Reseal the window and continue incubation. Observe the development of blood vessels around the applied substance over the next few days.
-
Quantification: After a set period, excise the CAM, and quantify the degree of angiogenesis by counting the number of blood vessel branch points or measuring the vessel density in the area of interest.
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is a technique used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of this compound. After treatment, lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and COX-2. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal using an imaging system and quantify the band intensities to determine the relative expression levels of iNOS and COX-2, normalizing to a loading control like β-actin.
Visualizing the Mechanisms of Action
To further elucidate the biological processes influenced by this compound, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2'-Hydroxy-4-methoxychalcone and Other Notable Chalcones
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are recognized for their broad pharmacological potential.[1][2] This guide provides a comparative analysis of the efficacy of 2'-Hydroxy-4-methoxychalcone against other well-documented chalcones, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information is supported by experimental data to aid in research and development efforts.
Anticancer Efficacy
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis.[3][4] The cytotoxic activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) in different cancer cell lines.
This compound has demonstrated notable anti-angiogenic and anti-tumor activities.[5] One of its benzochalcone derivatives, 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro), has been shown to effectively inhibit the clonogenicity of human pancreatic cancer cells and suppress tumor growth in xenograft models.[6][7] This compound induces cell cycle arrest at the G2/M phase and triggers apoptosis by inhibiting tubulin polymerization.[6][7]
Table 1: Comparative Anticancer Activity of Selected Chalcones (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Citation |
| 4-Methoxychalcone | >100 | >100 | >100 | [8] |
| This compound | 15.4 | 21.7 | 18.9 | [8] |
| 4'-Amino-4-methoxychalcone | 5.28 | - | - | [8] |
| 3,4,5-Trimethoxy-4'-methoxychalcone | 8.4 | - | - | [8] |
| 2'-hydroxy-2,5-dimethoxychalcone | 9.76-40.83 (Canine lymphoma/leukemia) | [9] | ||
| 2'-hydroxy-4',6'-dimethoxychalcone | 9.18-46.11 (Canine lymphoma/leukemia) | [9] |
Note: Lower IC50 values indicate higher potency. "-" indicates data not available.
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are attributed to their ability to inhibit key inflammatory mediators and signaling pathways.[10] this compound has been shown to possess anti-inflammatory effects by reducing the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[11][12] It also suppresses the lipopolysaccharide (LPS)-induced activation of NF-κB and AP-1.[13]
Another derivative, 2'-hydroxy-4',6'-dimethoxychalcone, has demonstrated potent anti-inflammatory effects by significantly mitigating the LPS-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins.[14]
Table 2: Comparative Anti-inflammatory Activity of Selected Chalcones
| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Biological Activity | Citation |
| 4-Methoxychalcone | NF-κB Inhibition | K562 cells | 31 | Anti-inflammatory | [15] |
| 4-Hydroxy-4'-methoxychalcone | TNF-α and IL-6 release | Not specified | Not specified | Anti-inflammatory | [11][15] |
| This compound | Nitric Oxide Production | RAW 264.7 cells | >20 | Anti-inflammatory | [15] |
| 2'-hydroxychalcones | iNOS-catalyzed NO production | RAW 264.7 cells | 7.1-9.6 | Anti-inflammatory | [11] |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | COX Assay | Not specified | Not specified | Anti-inflammatory | [11][15] |
Antioxidant Properties
The antioxidant activity of chalcones is linked to their ability to scavenge free radicals and modulate oxidative stress-related pathways.[10] this compound has been shown to diminish oxidative stress by decreasing the expression of gp91phox and increasing glutathione (B108866) (GSH) levels.[11][12] The antioxidant potential of 2'-hydroxy-chalcones is influenced by the substituents on their aromatic rings, with the presence of hydroxyl groups generally enhancing activity.[16]
Signaling Pathways
The diverse biological activities of chalcones stem from their interaction with various cellular signaling pathways.
Caption: Anticancer signaling pathways modulated by chalcones.
Caption: Anti-inflammatory signaling pathway inhibited by chalcones.
Experimental Protocols
The synthesis and biological evaluation of chalcones involve standardized laboratory procedures.
Chalcone (B49325) Synthesis: Claisen-Schmidt Condensation
A widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.[17][18]
General Procedure:
-
Dissolution: Dissolve equimolar amounts of the substituted acetophenone (e.g., 2'-hydroxyacetophenone) and the aromatic aldehyde (e.g., 4-methoxybenzaldehyde) in ethanol.[17]
-
Reaction: Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the mixture and stir at room temperature.[17]
-
Precipitation: After completion of the reaction (monitored by TLC), pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).[17]
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[17]
Caption: Workflow for Claisen-Schmidt condensation.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the chalcone for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Griess Reaction: After 24 hours, collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite.
This guide provides a foundational comparison of this compound with other chalcones. The presented data and protocols can serve as a valuable resource for further investigation and development of chalcone-based therapeutic agents.
References
- 1. Synthesis, reactions and application of chalcones: a systematic review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. journaljabb.com [journaljabb.com]
A Comparative Guide: In Vivo Anti-Tumor Efficacy of 2'-Hydroxy-4-methoxychalcone versus Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor effects of the investigational compound 2'-Hydroxy-4-methoxychalcone (HMC) against standard-of-care chemotherapy agents, doxorubicin (B1662922) and cisplatin (B142131). Due to the absence of direct head-to-head in vivo studies, this analysis relies on an indirect comparison of data from separate preclinical trials. The information is intended to offer a preliminary benchmark for researchers exploring the therapeutic potential of novel chalcones in oncology.
Executive Summary
This compound, a chalcone (B49325) derivative, has demonstrated anti-tumor activity in murine cancer models, including Lewis lung carcinoma and sarcoma 180.[1] Its proposed mechanisms of action include the inhibition of angiogenesis and the disruption of microtubule polymerization, ultimately leading to apoptosis. Standard chemotherapeutic agents like doxorubicin and cisplatin are cornerstones of cancer treatment, exerting their cytotoxic effects primarily through DNA damage and inhibition of DNA replication and transcription.[][3][4][5][6][7][8] While effective, their use is often associated with significant systemic toxicity. The data presented herein suggests that HMC exhibits measurable anti-tumor effects with a potentially favorable safety profile, warranting further investigation and direct comparative studies.
Quantitative Data Summary: An Indirect In Vivo Comparison
The following tables summarize the in vivo anti-tumor efficacy of this compound and standard chemotherapies in comparable murine tumor models. It is critical to note that these results are collated from different studies and are not the result of direct, head-to-head comparisons.
Table 1: In Vivo Efficacy of this compound (HMC)
| Parameter | Murine Lewis Lung Carcinoma | Sarcoma 180 | Reference |
| Animal Model | C57BL mice | ICR mice | [1] |
| Dosage | 30 mg/kg | 30 mg/kg | [1] |
| Administration Route | Subcutaneous (s.c.) | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | Daily for 20 days | Daily for 10 days | [1] |
| Tumor Growth Inhibition | 27.2% (reduction in tumor volume) | 33.7% (suppression in tumor weight) | [1] |
Table 2: Representative In Vivo Efficacy of Standard Chemotherapy
| Chemotherapy | Animal Model | Tumor Model | Dosage | Administration Route | Tumor Growth Inhibition | Reference(s) |
| Doxorubicin | BDF-1 mice | Lewis Lung Carcinoma | 5 mg/kg | Intravenous (i.v.) | Significant tumor growth delay | [9] |
| Cisplatin | C57BL/6 mice | Lewis Lung Carcinoma | 3 mg/kg | Intraperitoneal (i.p.) | Significant tumor growth inhibition | [10] |
| Doxorubicin | Mice | Sarcoma 180 | Not specified | Oral gavage | Significant reduction in tumor growth rate and size | [11] |
| Cisplatin | ddy strain mice | Sarcoma 180 | 0.2 mg/kg | Intraperitoneal (i.p.) | Significant decrease in tumor weight when combined with S-1 | [12][13] |
Note: The efficacy of standard chemotherapies can vary significantly based on the specific experimental setup, including the exact dosage, schedule, and tumor burden at the start of treatment.
Mechanisms of Action: A Comparative Overview
The anti-tumor effects of this compound and standard chemotherapies are mediated through distinct molecular pathways.
This compound (HMC):
HMC's anti-cancer activity is believed to be multi-faceted. One key mechanism is the inhibition of angiogenesis , the formation of new blood vessels that tumors need to grow and spread. HMC has been shown to decrease angiogenesis in preclinical models.[1] Another proposed mechanism is the disruption of microtubule dynamics . By inhibiting tubulin polymerization, HMC can lead to cell cycle arrest and ultimately induce apoptosis (programmed cell death).
Doxorubicin:
Doxorubicin is an anthracycline antibiotic that primarily acts by intercalating into DNA , thereby inhibiting the progression of topoisomerase II.[][4] This action prevents the DNA double helix from being resealed after replication, leading to DNA strand breaks and subsequent cell death.[][4] Doxorubicin can also generate reactive oxygen species, which contribute to its cytotoxic effects.[3]
Cisplatin:
Cisplatin is a platinum-based chemotherapy drug that exerts its effect by forming covalent bonds with the purine (B94841) bases in DNA .[7] This leads to the formation of DNA adducts and cross-links, which disrupt DNA replication and transcription, ultimately triggering apoptosis.[6][8]
Signaling Pathway Diagrams
References
- 1. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 7. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Accumulation of liposomal lipid and encapsulated doxorubicin in murine Lewis lung carcinoma: the lack of beneficial effects by coating liposomes with poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Static and ELF magnetic fields enhance the in vivo anti-tumor efficacy of cis-platin against lewis lung carcinoma, but not of cyclophosphamide against B16 melanotic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of lutein and doxorubicin combinatorial therapy on S180 cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of combination of TS-1 and low-dose cisplatin on sarcoma-180 mouse sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of the anti-tumor activity of S-1 by low-dose cisplatin in mice bearing the sarcoma-180 model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of 2'-Hydroxy-4-methoxychalcone and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant potential of the synthetic chalcone (B49325), 2'-Hydroxy-4-methoxychalcone, and the well-established natural antioxidant, ascorbic acid (Vitamin C). By presenting quantitative data from various in vitro assays, detailing experimental methodologies, and illustrating the underlying signaling pathways, this document aims to offer an objective resource for researchers in the fields of pharmacology, drug discovery, and antioxidant research.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is frequently determined by its IC50 value, which represents the concentration required to inhibit 50% of the free radical activity in a given assay. A lower IC50 value is indicative of a higher antioxidant potency. The following tables summarize the IC50 values for this compound and ascorbic acid from various studies utilizing the DPPH and ABTS radical scavenging assays.
Disclaimer: The IC50 values presented below are compiled from different research articles. Direct comparison should be approached with caution as experimental conditions such as solvent, incubation time, and reagent concentrations may have varied between studies.
Table 1: Comparative IC50 Values for this compound and Ascorbic Acid in DPPH Assay
| Compound | IC50 (µg/mL) | Reference |
| This compound | ~190 | [1] |
| Ascorbic Acid | 6.1 - 66.12 | [2][3] |
Table 2: Comparative IC50 Values for this compound and Ascorbic Acid in ABTS Assay
| Compound | IC50 (µg/mL) | Reference |
| This compound | Data not available | |
| Ascorbic Acid | ~50 - 127.7 |
Ferric Reducing Antioxidant Power (FRAP) Assay
Mechanisms of Antioxidant Action
Both this compound and ascorbic acid exert their antioxidant effects through direct radical scavenging and modulation of cellular antioxidant defense systems.
This compound: The antioxidant activity of this chalcone is attributed to its chemical structure, which can donate a hydrogen atom to stabilize free radicals. Furthermore, it has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Ascorbic Acid: As a water-soluble antioxidant, ascorbic acid directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. It can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the Nrf2 signaling pathway activated by this compound and a general workflow for in vitro antioxidant assays.
Caption: Nrf2 signaling pathway activation by this compound.
Caption: General experimental workflow for in vitro antioxidant assays.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound. The reduction results in a color change to a pale yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of the test compound and ascorbic acid (as a positive control) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well microplate or a cuvette, add a specific volume of the sample or standard to an equal volume of the DPPH working solution. A control containing only the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Procedure:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution and mix thoroughly.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Sample Preparation: Prepare solutions of the test compound and a standard (e.g., FeSO₄·7H₂O or ascorbic acid) in a suitable solvent.
-
Reaction: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is constructed using the ferrous sulfate (B86663) standard. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents (e.g., in µmol Fe²⁺/g of sample).
Conclusion
Both this compound and ascorbic acid demonstrate significant antioxidant potential. While ascorbic acid is a well-characterized and potent direct radical scavenger, this compound exhibits its antioxidant effects through both direct scavenging and the modulation of the endogenous antioxidant response via the Nrf2 signaling pathway. The available in vitro data suggests that while ascorbic acid generally shows higher potency in direct radical scavenging assays, the cellular antioxidant activity of this compound, which also involves cellular uptake and metabolic activation, warrants further investigation. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these compounds for further study in the development of novel antioxidant therapies.
References
Confirming Target Engagement of 2'-Hydroxy-4-methoxychalcone: A Comparative Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2'-Hydroxy-4-methoxychalcone's performance against other alternatives in cellular models, supported by experimental data. It is designed to assist researchers in evaluating its target engagement and potential as a therapeutic agent.
Overview of this compound
This compound is a synthetic chalcone (B49325) derivative with demonstrated multi-targeted biological activity.[1] It has shown potential in oncology, cardiovascular disease, and neurology.[1] Its mechanisms of action include anti-inflammatory, anti-angiogenic, and neuroprotective effects.[1][2]
Comparative Analysis of Target Engagement
This section compares the efficacy of this compound with other compounds targeting similar pathways.
Cytotoxicity in Cancer Cell Lines
This compound exhibits cytotoxic effects against various cancer cell lines. A comparative analysis of its half-maximal inhibitory concentration (IC50) with other methoxychalcone derivatives provides insights into its relative potency.[3]
| Compound/Derivative | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 4-Methoxychalcone | >100 | >100 | >100 |
| This compound | 15.4 | 21.7 | 18.9 |
| 4'-Amino-4-methoxychalcone | 5.28 | - | - |
| 3,4,5-Trimethoxy-4'-methoxychalcone | 8.4 | - | - |
Table 1: Anticancer Activity of 4-Methoxychalcone Derivatives. Data compiled from multiple sources.[3]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
This compound is a known agonist of PPARγ, a key regulator of metabolism and inflammation.[4] Its efficacy can be compared to established synthetic and natural PPARγ agonists.
| Compound | Type | EC50 (PPARγ Activation) |
| 4'-Methoxychalcone (B191833) (related compound) | Natural Chalcone | ~3-10 µM (Estimated) |
| Rosiglitazone | Thiazolidinedione (TZD) - Full Agonist | 60 nM |
| Pioglitazone | Thiazolidinedione (TZD) - Full Agonist | ~400 nM |
Table 2: A Comparative Overview of PPARγ Agonist Efficacy. The EC50 for 4'-methoxychalcone is an estimate based on qualitative literature data.[5]
Tubulin Polymerization Inhibition
Chalcones are recognized as inhibitors of tubulin polymerization, often interacting with the colchicine (B1669291) binding site.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
| Compound | Target Site | Tubulin Polymerization Inhibition (IC50) |
| 4'-Methoxychalcone (related compound) | Colchicine Site | Not explicitly quantified, but inhibits polymerization |
| Colchicine | Colchicine Site | ~2-3 µM |
| Combretastatin A-4 | Colchicine Site | ~2-3 µM |
Table 3: Comparative Tubulin Polymerization Inhibition. Data for 4'-Methoxychalcone is based on qualitative assessments.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[8]
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or a vehicle control for 1-2 hours at 37°C.
-
Cell Harvesting: Wash cells with PBS and resuspend in a suitable buffer.
-
Heat Shock: Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein by Western Blot or other quantitative methods. A shift in the melting curve upon compound treatment indicates target engagement.
Kinase Profiling Assay
This assay is used to determine the inhibitory activity of a compound against a panel of kinases.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted compound or DMSO control to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced using a luminescence-based assay.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Reaction Mixture: In a microplate, combine tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add this compound or a control compound (e.g., colchicine) at various concentrations.
-
Monitoring Polymerization: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Determine the initial rate of polymerization for each compound concentration and calculate the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows.
PPARγ Activation Pathway
Tubulin Polymerization Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CETSA [cetsa.org]
Evaluating the Selectivity of 2'-Hydroxy-4-methoxychalcone for Cancer Cells Versus Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic selectivity of 2'-Hydroxy-4-methoxychalcone (HMC), a chalcone (B49325) derivative with demonstrated anti-cancer properties. We collate available experimental data to evaluate its efficacy in targeting cancer cells while sparing normal cells, detail the experimental protocols for key assays, and visualize the proposed molecular mechanisms of action.
Data Presentation: A Quantitative Comparison of Cytotoxicity
The selective anticancer activity of a compound is a critical determinant of its therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cellular proliferation. A higher IC50 value in normal cells compared to cancer cells indicates a favorable selectivity profile.
Table 1: Cytotoxicity of this compound and its Analogs in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| 2',4'-dihydroxy-4',6'-dimethoxy-chalcone | MCF-7 | Human Breast Adenocarcinoma | 52.5[1] |
| 2',4'-dihydroxy-4',6'-dimethoxy-chalcone | MDA-MB-231 | Human Breast Adenocarcinoma | 66.4[1] |
| 2-hydroxy-4-methoxy-2',3'-benzochalcone | Capan-1 | Human Pancreatic Cancer | Potent Inhibition (IC50 not specified)[2] |
| 2'-hydroxychalcone | MCF-7 | Human Breast Adenocarcinoma | Not specified, but showed significant cytotoxicity[3] |
| 2'-hydroxychalcone | CMT-1211 | Murine Breast Cancer | Not specified, but showed significant cytotoxicity[3] |
Table 2: Cytotoxicity of Chalcone Derivatives in Normal Cell Lines
| Compound/Derivative | Normal Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| 2',4'-dihydroxy-4',6'-dimethoxy-chalcone | MCF-12F | Human Mammary Epithelial | >200[1] | >3.8 (vs. MCF-7) |
| 2'-hydroxy-4'-alkoxy chalcones (3a-3c) | BJ | Human Foreskin Fibroblast | No effect at concentrations effective against cancer cells[4] | High |
| 2,2′,4′-trihydroxychalcone | BEAS-2B | Human Lung Epithelial | Almost no effect at concentrations effective against A549 cancer cells[5] | High |
| 4'-methoxychalcone | 3T3 | Mouse Fibroblast | 64.34[6] | 0.75 (vs. B-16) |
The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Mechanisms of Action: Signaling Pathways and Cellular Effects
This compound and its analogs exert their anticancer effects through the modulation of various cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Studies on HMC and related chalcones suggest the induction of apoptosis primarily through the intrinsic or mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the subsequent activation of a caspase cascade. The activation of Mitogen-Activated Protein Kinases (MAPKs) also appears to play a crucial role in this process.[2]
Caption: Proposed pathway of apoptosis induction by this compound.
Mechanism of this compound-Induced Cell Cycle Arrest
Several studies have reported that HMC and its analogs can induce cell cycle arrest, particularly at the G2/M phase.[2][7] This is often associated with the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle and proper chromosome segregation.
Caption: Mechanism of G2/M cell cycle arrest induced by this compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathway components.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., caspases, PARP, MAPK family members) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Evaluating Selective Cytotoxicity
A systematic workflow is essential for the comprehensive evaluation of a compound's selective anticancer potential.
Caption: A generalized workflow for assessing the selective cytotoxicity of a compound.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 2. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A new synthetic 2'-hydroxy-2,4,6-trimethoxy-5',6'-naphthochalcone induces G2/M cell cycle arrest and apoptosis by disrupting the microtubular network of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-Hydroxy-4-methoxychalcone: A Guide for Laboratory Professionals
For immediate reference, treat 2'-Hydroxy-4-methoxychalcone as hazardous chemical waste. Ensure all disposal procedures comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and environmental protection.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, primarily causing skin and eye irritation[1]. Therefore, appropriate personal protective equipment must be worn at all times during handling and disposal.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Serious Eye Irritation | H319 | Safety goggles or face shield. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel.
1. Waste Identification and Segregation:
-
Classify all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., gloves, weigh boats, pipette tips, filter paper).
-
Contaminated glassware.
-
-
Segregate this waste stream from other incompatible chemical waste to prevent dangerous reactions. Chalcones are incompatible with strong oxidizing agents[2].
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a dedicated, durable, and sealable hazardous waste container[2]. Plastic containers are often preferred for their durability[3].
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and compatible hazardous waste container. Ensure the container has a secure, leak-proof closure[2][4]. Leave at least one inch of headspace to allow for expansion[5].
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a puncture-proof sharps container designated for hazardous chemical waste[2][6].
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste, including solvents[7].
3. Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, at or near the point of generation[5][7].
-
The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight[7].
-
Ensure that incompatible wastes are stored separately[5].
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated[2].
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand[7].
-
Carefully collect the absorbed material and place it in the designated hazardous waste container[2][7].
-
Decontaminate the spill area according to your institution's established procedures.
5. Final Disposal:
-
Do not attempt to treat or neutralize the chemical waste unless it is part of an approved institutional protocol[7].
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[8].
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste[2].
-
All waste must be handled in accordance with local, state, and federal regulations[9].
6. Decontamination of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent capable of removing the residue[10].
-
The rinsate must be collected and disposed of as hazardous liquid waste[10].
-
After triple-rinsing and removal or defacing of the original label, the container can typically be disposed of as regular trash[10].
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes in a standard laboratory setting. The recommended procedure is collection and disposal via a certified hazardous waste management service.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 2'-Hydroxy-4-methoxychalcone
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides critical safety and logistical information for the handling of 2'-Hydroxy-4-methoxychalcone, a substance classified as causing skin and serious eye irritation.[1][2][3]
Hazard Identification and Classification
This compound is identified with the following hazard statements:
The signal word for this compound is "Warning".[1][2]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory. All handling should occur in a well-ventilated area.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. Gloves must be inspected prior to use.[1] | To prevent skin contact which can cause irritation.[1] |
| Body Protection | A lab coat, and fire/flame resistant and impervious clothing.[1] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A NIOSH-approved respirator should be used if dust or aerosols are generated. | To prevent inhalation which may cause respiratory irritation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step protocols provide guidance from preparation to waste management.
Experimental Workflow
Caption: Safe handling and disposal workflow for this compound.
Detailed Methodologies
1. Preparation:
-
Before beginning any work, confirm that an eyewash station and safety shower are unobstructed and functional.
-
Ensure the designated handling area, preferably a chemical fume hood, is clean, uncluttered, and has adequate ventilation.[1]
-
Put on all required personal protective equipment as specified in the table above.
2. Handling:
-
Handle the solid form of the compound in a well-ventilated place, avoiding the formation of dust.[1][4]
-
When dissolving, add solvent to the solid slowly to prevent splashing.
-
Avoid contact with skin and eyes.[2]
3. Storage:
4. Spill Management:
-
Prevent further leakage if it is safe to do so.[1]
-
Collect the spilled material and arrange for disposal. Keep in suitable, closed containers for disposal.[2]
5. Disposal Plan:
-
Unused compounds and contaminated materials (e.g., gloves, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Disposal of this compound and its contaminated waste must be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][4]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][4]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
